2-Ethyl-5-vinylpyridine
Description
Foundational Significance of Vinylpyridine Monomers in Polymer and Materials Research
Vinylpyridine monomers are a significant class of compounds in polymer and materials science, primarily due to the incorporation of the pyridine (B92270) ring into polymer backbones. wikipedia.org This structural feature imparts unique properties to the resulting polymers. The most commercially significant vinylpyridine monomers include 2-vinylpyridine (B74390), 4-vinylpyridine (B31050), and 2-methyl-5-vinylpyridine (B86018). wikipedia.org
The exploration of vinylpyridine and its derivatives as monomers for synthetic rubber began just before World War II, with European patents on their polymerization and copolymerization appearing in 1939 and 1940. guidechem.com Research in the United States commenced in the early 1940s, largely under the government's synthetic rubber program. guidechem.com Early studies revealed that copolymers of butadiene and vinylpyridine exhibited superior properties, such as tensile strength and tear resistance, compared to the then-standard butadiene/styrene (B11656) copolymers. guidechem.com
Despite these advantages, early large-scale polymerization of vinylpyridine copolymers faced challenges, including pre-flocculation and difficulties in controlling polymer viscosity and conversion rates. guidechem.com Processing issues also arose from the incompatibility of these copolymers with other rubbers and a tendency for scorching due to a high cure rate. guidechem.com Consequently, interest waned after the war with the development of improved butadiene/styrene rubbers. guidechem.com However, the commercial availability of new monomers and advanced compounding techniques have led to a renewed interest in vinylpyridine-based rubbers. guidechem.com
Modern polymer chemistry utilizes advanced techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization for creating well-defined homopolymers and block copolymers from vinylpyridine monomers. researchgate.net Furthermore, the pyridine group allows for post-polymerization modification, such as quaternization, which alters the polymer's physicochemical properties, including thermal stability and solubility. mdpi.com This versatility makes vinylpyridine-based polymers valuable in a wide range of applications, from coatings and adhesives to ion-exchange resins. guidechem.com
Distinctive Role and Research Trajectory of 2-Ethyl-5-vinylpyridine within Vinylpyridine Chemistry
Within the family of vinylpyridine monomers, this compound (5E2VP) holds a distinctive position. It is a colorless to pale yellow liquid with the chemical formula C₉H₁₁N. guidechem.com While sharing the fundamental reactive vinyl group and pyridine ring with its counterparts, the presence of an ethyl group at the 5-position influences its polymerization behavior and the properties of the resulting polymers.
The research trajectory of this compound dates back to at least 1946, as evidenced by its mention in academic literature. acs.orgnih.gov Its primary role is as a monomer in the synthesis of specialty polymers. guidechem.com The incorporation of this compound into a polymer chain can enhance characteristics such as thermal stability and electrical conductivity. guidechem.com It is utilized in the production of poly(5-ethyl-2-vinylpyridine), which finds use in coatings, adhesives, and ion-exchange resins. guidechem.com
A particularly notable application of this compound is in the formation of quaternary polyvinyl pyridine polymers. google.comgoogle.com The process of quaternization, for example with agents like dimethyl sulphate or diethyl sulphate, transforms the monomer into a quaternary salt which can then be polymerized. google.comgoogle.com Depending on the reaction conditions, this process can yield polymers with specific physical characteristics. For instance, the polymerization of quaternized this compound can be controlled to form either a tough, elastic, rubbery material or a hard, brittle solid, demonstrating a versatility that is a key aspect of its distinctive role. google.comgoogle.com
Research has also differentiated this compound from other vinylpyridines based on the properties of its polymers. In studies examining the adsorption capabilities of various porous poly(vinylpyridine) resins, the polymer derived from this compound showed a lower adsorption ability for nitrogen dioxide when compared to polymers made from 4-vinylpyridine and 2-methyl-5-vinylpyridine. researchgate.net This highlights how the specific substituent on the pyridine ring can fine-tune the functionality of the final material.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-ethenyl-5-ethylpyridine |
| CAS Number | 5408-74-2 |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents, insoluble in water |
Table based on data from guidechem.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-2-ethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-9(4-2)10-7-8/h3,5-7H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQXWFAPUCIKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569346 | |
| Record name | 5-Ethenyl-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16881-90-6 | |
| Record name | 5-Ethenyl-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethyl 5 Vinylpyridine Monomer
Overview of General Vinylpyridine Synthesis Routes
The industrial production of vinylpyridines typically follows two main pathways: the condensation of a methyl-substituted pyridine (B92270) with formaldehyde (B43269) followed by dehydration, or the catalytic dehydrogenation of an ethyl-substituted pyridine. These methods have been refined over the years to improve yield and efficiency.
A prevalent method for synthesizing vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), involves a two-step process starting from the corresponding methylpyridine (picoline). wikipedia.orgguidechem.comnih.govnih.gov The initial step is a condensation reaction between the methylpyridine and formaldehyde, which forms a hydroxyethylpyridine intermediate. wikipedia.orgguidechem.comnih.govnih.gov This reaction is typically carried out in an autoclave at elevated temperatures, ranging from 150 to 200 °C. wikipedia.orgnih.gov
Following the condensation, the resulting alcohol intermediate undergoes dehydration to form the vinyl group. wikipedia.orgguidechem.comnih.govnih.gov This is often achieved by treating the reaction mixture with a strong base, such as concentrated aqueous sodium hydroxide, and then distilling under reduced pressure. wikipedia.orgguidechem.com The dehydration step yields the desired vinylpyridine monomer. wikipedia.orgguidechem.com An inhibitor, like 4-tert-butylcatechol, is often added during the final distillation to prevent the polymerization of the highly reactive vinylpyridine product. wikipedia.org
This condensation-dehydration strategy is a foundational approach in the synthesis of various vinylpyridine monomers. wikipedia.orgguidechem.comnih.govnih.govwikipedia.org
Catalysis offers a powerful alternative for the synthesis of vinylpyridines, primarily through the dehydrogenation of ethylpyridines. For instance, 2-methyl-5-vinylpyridine (B86018) is produced through the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine. google.com This process involves passing the vapor of the ethylpyridine derivative, often mixed with an inert gas like steam, carbon dioxide, or nitrogen, over a heated catalyst. google.comgoogle.com
Various catalysts have been investigated for this reaction, with the choice of catalyst significantly impacting the conversion and yield. Early processes utilized materials like silica (B1680970) brick, while later developments introduced more active metal oxide catalysts. google.com The reaction is typically conducted at high temperatures, for example, around 700°C in a stainless-steel tube. google.com The resulting product mixture, containing the vinylpyridine and unreacted ethylpyridine, is then separated, often by fractional distillation, allowing for the recycling of the starting material. google.com
| Catalyst | Precursor | Product | Conversion (%) | Yield (%) | Reference |
| Iron Oxide | 5-Ethyl-2-methylpyridine | 2-Methyl-5-vinylpyridine | 40 | 65 | google.com |
| Iron Oxide | 5-Ethyl-2-methylpyridine | 2-Methyl-5-vinylpyridine | 39 | 54 | google.com |
| Iron Oxide | 5-Ethyl-2-methylpyridine | 2-Methyl-5-vinylpyridine | 42.9 | 59.0 | google.com |
| Iron Oxide | 5-Ethyl-2-methylpyridine | 2-Methyl-5-vinylpyridine | 37.2 | 45.4 | google.com |
Another catalytic route involves the reaction of acetylene (B1199291) with a nitrile. For example, 2-vinylpyridine can be synthesized from acetylene and acrylonitrile (B1666552) in the presence of an organocobalt catalyst, such as a cyclopentadienylcobalt or π-allylcobalt compound. wikipedia.orggoogle.com This reaction is typically performed at temperatures between 140°C and 180°C. google.com
Condensation and Dehydration Strategies for Pyridine-Based Monomers
Exploration of Novel and Sustainable Synthetic Pathways for Substituted Vinylpyridines
Recent research has focused on developing more sustainable and efficient methods for synthesizing substituted pyridines and their derivatives. One area of exploration is the use of novel catalytic systems. For instance, a novel reaction route to produce 2-methyl-5-ethyl-pyridine (MEP), a direct precursor to 2-methyl-5-vinylpyridine, from the cyclic acetaldehyde (B116499) ammonia (B1221849) trimer (AAT) has been investigated. researchgate.net This liquid-phase transformation is carried out in the presence of a promoter, such as ammonium (B1175870) acetate, to adjust the pH of the reaction solution. researchgate.net
In the realm of green chemistry, polymer-supported catalysts are gaining attention. For example, a metal-free poly(4-vinylpyridine)-supported ionic liquid has been reported as a green and sustainable catalyst for the synthesis of chromene derivatives. sciensage.info While not a direct synthesis of vinylpyridines, this demonstrates the potential of using functionalized polymers derived from vinylpyridines to create environmentally benign catalytic systems. sciensage.info The synthesis of deuterated vinylpyridine monomers has also been explored, involving the deuteration of an acyl pyridine in the presence of a metal catalyst, followed by reduction and dehydration. google.com
The development of novel bis-pyridines with potential biological applications has also driven research into new synthetic methods. These often involve multi-component reactions that allow for the construction of highly substituted pyridine rings in a single step. tandfonline.combohrium.com
Advanced Polymerization Techniques for Poly 2 Ethyl 5 Vinylpyridine Systems
Controlled Radical Polymerization (CRP) Strategies
Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers. tandfonline.comtandfonline.comsigmaaldrich.com These methods, including Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), and Atom Transfer Radical Polymerization (ATRP), allow for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. tandfonline.combeilstein-journals.orgmdpi.com
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including vinylpyridines. mdpi.comutwente.nlnih.govresearchgate.net The process involves a degenerative chain transfer mechanism mediated by a RAFT agent, typically a thiocarbonylthio compound. mdpi.com This allows for the synthesis of polymers with controlled molecular weights and low polydispersity. researchgate.netresearchgate.net
The synthesis of block copolymers containing poly(2-vinylpyridine) has been successfully achieved using RAFT polymerization. utwente.nlnih.govresearchgate.net For instance, homopolymers of 2-vinylpyridine (B74390) have been utilized as macro-chain-transfer agents to create block copolymers, demonstrating good control over the final polymer structure. researchgate.net The selection of an appropriate RAFT agent and reaction conditions is critical for achieving a well-controlled polymerization. utwente.nlnih.gov
Table 1: RAFT Polymerization of Vinylpyridine Monomers
| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Citation |
| 2-Vinylpyridine | Not specified | Not specified | Not specified | 60 | Varies | Low | researchgate.net |
| 2-Vinylpyridine | Poly(ethyl ethylene (B1197577) phosphonate)-based macro-CTA | Not specified | Dioxane | Not specified | Varies | ≤ 1.10 | utwente.nlnih.gov |
This table summarizes representative data for the RAFT polymerization of vinylpyridine monomers, highlighting the control achieved over molecular weight and polydispersity.
Nitroxide-Mediated Polymerization (NMP)
NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly terminate growing polymer chains, allowing for controlled polymer growth. tandfonline.comacs.org While initially limited to styrenic monomers, the development of new nitroxide initiators has expanded the range of monomers that can be polymerized via NMP to include vinylpyridines. tandfonline.combeilstein-journals.orgacs.org
The controlled polymerization of 2-vinylpyridine using NMP has been demonstrated, leading to the synthesis of well-defined homopolymers and block copolymers. beilstein-journals.orgresearchgate.net For example, nitroxide-terminated poly(2-vinylpyridine) has been synthesized and subsequently used as a macroinitiator for the polymerization of other monomers, resulting in block copolymers with narrow molecular weight distributions. beilstein-journals.org Kinetic studies have shown the controlled nature of 2-vinylpyridine polymerization via NMP, with bulk polymerization at elevated temperatures proving effective. beilstein-journals.org
Table 2: NMP of 2-Vinylpyridine
| Initiator/Mediator | Monomer | Conditions | Mn ( g/mol ) | Đ (Mw/Mn) | Citation |
| Hydrido nitroxide-based initiator | 2-Vinylpyridine | Bulk, 110 °C | Varies | Narrow | beilstein-journals.org |
| TEMPO | 2-Vinylpyridine | Bulk, with acetic anhydride, 95 °C | Controllable | Narrow | researchgate.net |
This table presents findings from studies on the NMP of 2-vinylpyridine, showcasing the conditions and resulting polymer characteristics.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and widely used CRP method that involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst. tandfonline.comsigmaaldrich.commdpi.com This technique has been successfully applied to the polymerization of vinylpyridines, although challenges related to the strong coordination of the pyridine (B92270) ring with the catalyst can arise. scielo.br
The synthesis of poly(2-vinylpyridine) and its block copolymers via ATRP has been reported. researchgate.netrsc.org For instance, the combination of cationic ring-opening polymerization (CROP) and ATRP has been used to synthesize poly(2-ethyl-2-oxazoline-b-4-vinylpyridine) block copolymers with narrow molar mass dispersity. rsc.org The choice of catalyst, ligand, and solvent is crucial to overcome the coordination issue and achieve a well-controlled polymerization. scielo.brresearchgate.net
Table 3: ATRP of Vinylpyridine Monomers
This table provides a summary of ATRP conditions and outcomes for the polymerization of vinylpyridine-containing monomers.
Surface-Initiated Controlled Radical Polymerization (SI-CRP)
SI-CRP techniques enable the growth of polymer brushes from a substrate, creating well-defined polymer films with controlled thickness and architecture. acs.orgresearcher.life This method has been applied to various monomers, including vinylpyridines, to create functional surfaces. rsc.orgtu-dresden.denih.govrsc.org
Surface-initiated ATRP (SI-ATRP) has been used to grow poly(vinyl pyridine) brushes from gold and other substrates. nih.govrsc.org The stability of the initiator layer on the substrate is a critical factor for achieving thick and well-defined polymer brushes. nih.gov Another promising technique is surface-initiated Cu(0) mediated controlled radical polymerization (SI-CuCRP), which has been shown to be effective for a broad range of vinyl monomers, including 4-vinylpyridine (B31050). rsc.orgtu-dresden.dersc.org This method can produce polymer brushes with high grafting density under ambient conditions. tu-dresden.de
Table 4: SI-CRP of Vinylpyridine
| Polymerization Method | Monomer | Substrate | Initiator | Catalyst/Ligand | Resulting Structure | Citation |
| SI-ATRP | Poly(vinyl pyridine) | Au | Thiol-based | Not specified | Polymer brush | nih.gov |
| SI-CuCRP | 4-Vinylpyridine | Silicon wafer | APTES-BiBB | PMDETA | Polymer brush | rsc.orgrsc.org |
This table highlights examples of SI-CRP applied to vinylpyridine, detailing the experimental setup and the resulting polymer brush structures.
Anionic Polymerization Methodologies for Poly(vinylpyridine) Architectures
Anionic polymerization is a powerful living polymerization technique that allows for the synthesis of polymers with well-defined structures, including controlled molecular weights and narrow molecular weight distributions. researchgate.netsemanticscholar.org It is particularly well-suited for the polymerization of vinyl monomers with electron-withdrawing groups, such as vinylpyridines. researchgate.netresearchgate.netdntb.gov.uaresearchgate.netmdpi.com
Precision Control in Molecular Weight and Distribution
Anionic polymerization offers excellent control over the molecular weight and polydispersity index (Đ) of poly(vinylpyridine)s. researchgate.netresearchgate.netresearchgate.netacs.org By carefully controlling the monomer-to-initiator ratio and reaction conditions, polymers with predictable molecular weights and very narrow molecular weight distributions (Đ often close to 1.0) can be achieved. researchgate.netresearchgate.netacs.org
The living nature of anionic polymerization allows for the synthesis of block copolymers by sequential monomer addition. acs.orgbuffalo.edumdpi.com For example, well-defined diblock copolymers of isoprene (B109036) and 2-vinylpyridine have been prepared with narrow molecular weight distributions (Đ = 1.01–1.06). acs.org The use of additives like lithium chloride can be crucial for achieving controlled polymerization, especially in hydrocarbon solvents. semanticscholar.orgacs.org Continuous flow microreactors have also been employed for the anionic polymerization of 2-vinylpyridine, enabling rapid synthesis of polymers with narrow molecular weight distributions. researchgate.netmdpi.com
Table 5: Anionic Polymerization of 2-Vinylpyridine
| Initiator | Solvent | Additive | Temp (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Citation |
| sec-BuLi | Benzene | LiCl | 6-8 | Good agreement with calculated values | 1.01–1.06 | acs.org |
| Diphenylmethyl potassium | THF | None | -78 | 2,200 - 21,100 | 1.11 - 1.15 | researchgate.net |
| Not specified | Polar solvents | Not specified | Room Temp | up to 96,000 | ~1.05 | researchgate.net |
This table summarizes key findings in the anionic polymerization of 2-vinylpyridine, demonstrating the high degree of control over polymer characteristics.
Integration of Flow Chemistry in Anionic Polymerization
The living anionic polymerization of vinylpyridine monomers, including 2-vinylpyridine (2VP), has been successfully adapted to continuous flow reactor systems, offering significant advantages over traditional batch processes. researchgate.netacs.orguni-mainz.de Flow chemistry provides superior control over reaction parameters such as stoichiometry, temperature, and reaction time, leading to polymers with well-defined characteristics. uni-mainz.de
One of the primary benefits of using flow microreactors is the enhanced mixing efficiency. researchgate.netnih.gov Devices like interdigital micromixers and tangential four-way jet mixers facilitate rapid and efficient mixing of the monomer and initiator solutions. researchgate.netacs.org This rapid mixing is crucial for achieving a controlled initiation step and ultimately leads to polymers with narrow molecular weight distributions (low polydispersity index, PDI). researchgate.netnih.gov For instance, the anionic polymerization of 2VP in a continuous flow setup has yielded poly(2-vinylpyridine) (P2VP) with PDI values as low as 1.05. researchgate.netacs.org
Furthermore, flow chemistry allows for precise temperature control, efficiently dissipating the heat generated during the exothermic polymerization reaction. nih.gov This thermal management is critical for preventing side reactions and maintaining the living nature of the polymer chains. nih.gov In conventional batch reactors, anionic polymerization of 2VP often requires cryogenic temperatures (e.g., -78 °C) and the addition of salts like lithium chloride to control the reaction. researchgate.netnih.gov In contrast, flow reactors can be operated at or near room temperature without the need for these additives, representing a greener and more efficient process. researchgate.netuni-mainz.de
The ability to precisely control residence time in a flow reactor is another key advantage. nih.gov It allows for the timely quenching of the reaction, preventing the living carbanionic polymer ends from reacting with the electron-poor pyridine ring, a common side reaction in batch processes. nih.gov By simply adjusting the flow rates of the monomer and initiator solutions, a range of molecular weights can be rapidly synthesized. researchgate.netacs.org For example, P2VP with a number-average molecular weight (Mn) of up to 96,000 g/mol has been synthesized using this method. researchgate.netacs.org
The integration of multiple flow microreactors enables the synthesis of more complex polymer architectures, such as block copolymers, in a continuous, one-pot process. nih.gov This is achieved by introducing a second monomer stream after the first monomer has been fully polymerized, taking advantage of the living nature of the polymer chains. nih.gov
Table 1: Comparison of Mixing Devices in Anionic Polymerization of 2-Vinylpyridine in Flow
| Mixing Device | Mixing Principle | Maximum Mn (g/mol) | PDI | Reference |
|---|---|---|---|---|
| Interdigital Micromixer (SIMM-V2) | Laminar | - | Higher | researchgate.net |
| Tangential Four-Way Jet Mixing Device | Turbulent | 96,000 | 1.05 | researchgate.netacs.org |
Stereoselective Polymerization of Vinylpyridine Monomers
The control of stereochemistry during the polymerization of vinylpyridine monomers is crucial as it significantly influences the physical and chemical properties of the resulting polymers. rsc.org Stereoregular polymers, such as isotactic and syndiotactic poly(2-vinylpyridine), often exhibit enhanced properties compared to their atactic counterparts. rsc.org
Significant progress has been made in developing catalytic systems that can control the stereochemistry of 2-vinylpyridine polymerization. Rare-earth metal complexes, particularly those of yttrium and lutetium, have proven to be highly effective. rsc.orgrsc.org
For the synthesis of isotactic poly(2-vinylpyridine), cationic β-diketiminato rare-earth metal complexes have shown exceptional performance. rsc.org For example, symmetric β-diketiminato yttrium and lutetium dialkyl complexes, when activated with a borate (B1201080) cocatalyst such as [Ph₃C][B(C₆F₅)₄], can produce perfectly isotactic P2VP with a meso triad (B1167595) (mm) content of up to 99%. rsc.org In contrast, asymmetric versions of these catalysts tend to produce atactic P2VP. rsc.org Yttrium bis(phenolate) ether catalysts have also been reported to yield highly isotactic (Pm = 0.97) and high-molecular-weight P2VP. acs.org
The synthesis of syndiotactic poly(2-vinylpyridine) has been achieved using a (C₅Me₄SiMe₃)Ln(CH₂SiMe₃)₂(THF) (where Ln = Sc, Y, Lu) catalytic system in combination with [Ph₃C][B(C₆F₅)₄]. rsc.orgrsc.org Interestingly, the stereoselectivity of this system can be switched from isoselective to syndioselective by the addition of a Lewis base, such as tetrahydrofuran (B95107) (THF). rsc.orgrsc.org The presence of the Lewis base inhibits its coordination to the metal center, which in turn favors the formation of syndiotactic P2VP. rsc.org By adjusting the type and amount of the Lewis base, the syndiotacticity (Pr) can be controlled, reaching values as high as 0.86. rsc.orgrsc.org
Table 2: Catalytic Systems for Stereoselective Polymerization of 2-Vinylpyridine
| Catalyst System | Cocatalyst/Additive | Predominant Tacticity | Stereoselectivity | Reference |
|---|---|---|---|---|
| Symmetric β-diketiminato Y/Lu dialkyl complexes | [Ph₃C][B(C₆F₅)₄] | Isotactic | mm up to 99% | rsc.org |
| Yttrium bis(phenolate) ether catalysts | - | Isotactic | Pm = 0.97 | acs.org |
| (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF) | [Ph₃C][B(C₆F₅)₄] / Styrene (B11656) | Syndiotactic | Pr = 0.86 | rsc.orgrsc.org |
| (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF) | [Ph₃C][B(C₆F₅)₄] | Isotactic | Pm = 0.82 | rsc.org |
The mechanism of stereoselective insertion in the polymerization of 2-vinylpyridine is a complex process influenced by the catalyst structure, the monomer, and the growing polymer chain. rsc.orgufl.edu Density functional theory (DFT) calculations have provided valuable insights into the factors governing stereocontrol. rsc.orgmdpi.com
In the case of cationic yttrium complexes, the stereoselectivity is determined by a combination of electronic and steric effects. rsc.org For isotactic polymerization, the catalyst's structure plays a crucial role. A smaller degree of deformation of the catalyst and stronger electronic effects favor the formation of isotactic polymer. rsc.org The ancillary ligands on the metal center significantly influence the steric environment around the active site. rsc.org Bulky ligands can create a chiral pocket that directs the incoming monomer to add in a specific orientation, leading to a stereoregular polymer. rsc.org
The formation of either isotactic or syndiotactic P2VP can be rationalized by considering the different possible transition states for monomer insertion. rsc.org For some catalytic systems, the energy barrier for isotactic insertion is significantly lower than for syndiotactic insertion, leading to highly isotactic polymers. rsc.org Conversely, other systems may have comparable energy barriers for both insertion pathways, resulting in atactic polymers. rsc.org
Catalytic Systems for Stereocontrol
Cationic Polymerization of Vinylpyridine Derivatives
Cationic polymerization offers an alternative route to synthesize polymers from vinylpyridine monomers. wikipedia.orgderpharmachemica.com This method typically involves the use of a protic acid or a Lewis acid as an initiator. derpharmachemica.comacs.org While the polymerization of 2-vinylpyridine itself can be initiated by cationic initiators, the field has seen more extensive research into the cationic polymerization of other vinylpyridine derivatives, such as 4-vinylpyridine. wikipedia.orgderpharmachemica.com
The synthesis of well-defined polymers via cationic polymerization requires careful control over the reaction conditions to suppress termination and chain transfer reactions. acs.org The development of "living" or controlled cationic polymerization techniques has been a major focus. acs.orguni-bayreuth.de
For vinyl monomers in general, including vinylpyridines, cationic polymerization can be carried out in various media, including aqueous solutions. acs.org The use of water as a solvent is environmentally benign and offers excellent heat control. acs.org Specialized catalytic systems, such as Lewis acid–surfactant combined catalysts (LASCs), have been developed to facilitate cationic polymerization in aqueous media, leading to the formation of high molecular weight polymers. acs.org
The quaternization of the nitrogen atom on the pyridine ring, either before or after polymerization, is a common strategy to produce cationic polymers (polyelectrolytes). derpharmachemica.commdpi.com These materials have a wide range of applications due to their positive charges. derpharmachemica.com For example, copolymers of quaternized 4-vinylpyridine have been synthesized by radical copolymerization. derpharmachemica.com It is also possible to combine cationic and anionic polymerization techniques to create novel block copolymers with tailored structures. uni-bayreuth.deuni-bayreuth.de
Polymer Architectures and Macromolecular Engineering of Poly 2 Ethyl 5 Vinylpyridine
Homopolymers of 2-Ethyl-5-vinylpyridine
Homopolymers of this compound are synthesized through the polymerization of the this compound monomer. This process can be initiated by various methods, including free radical, anionic, and cationic polymerization, leading to polymers with different characteristics. For instance, free radical polymerization of the quaternized form of the related monomer, 2-methyl-5-vinylpyridine (B86018), results in a polyelectrolyte with high charge density. This high charge density imparts properties such as high water solubility and ionic conductivity. ontosight.ai
The resulting poly(this compound) is typically soluble in organic solvents. The specific properties of the homopolymer, such as molecular weight and thermal stability, can be influenced by the polymerization conditions and the presence of any additives. For example, in a process for producing oxymethylene copolymers, poly(this compound) is mentioned as a potential additive to improve thermal stability. google.com
Block Copolymers Incorporating this compound Segments
Block copolymers containing segments of poly(2-vinylpyridine) (P2VP) and its derivatives are a significant area of research due to their ability to self-assemble into various nanostructures. acs.orgmdpi.com These materials find applications in diverse fields such as nanotechnology, drug delivery, and materials science. acs.orguliege.be The synthesis of these block copolymers is often achieved through living polymerization techniques, which allow for precise control over the polymer architecture. researchgate.netnih.gov
Diblock and Triblock Copolymer Syntheses
The synthesis of diblock and triblock copolymers incorporating P2VP segments is well-established, primarily through living anionic polymerization. researchgate.netresearchgate.net This method allows for the sequential addition of different monomers to a living polymer chain, resulting in well-defined block copolymers with narrow molecular weight distributions. researchgate.netnih.govnbi.dk For example, diblock copolymers of polystyrene and poly(2-vinylpyridine) (PS-b-P2VP) are commonly synthesized by the sequential anionic polymerization of styrene (B11656) followed by 2-vinylpyridine (B74390). acs.orgnbi.dk
Triblock copolymers can also be synthesized using this approach. For instance, ABA triblock copolymers can be prepared where A is one type of polymer block and B is another. researchgate.net A notable example is the synthesis of non-covalent triblock terpolymers of polystyrene-b-stereocomplex PLA-b-poly(2-vinylpyridine) (PS-b-SC-b-P2VP), where well-defined ω-hydroxy-PS and P2VP are synthesized via living anionic polymerization and then used as macroinitiators for the ring-opening polymerization of lactide. nih.gov
Alternative methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have also been successfully employed to synthesize block copolymers of vinylpyridines. acs.org Additionally, combining techniques such as cationic ring-opening polymerization (CROP) and atom transfer radical polymerization (ATRP) allows for the synthesis of novel block copolymers like poly(2-ethyl-2-oxazoline-b-4-vinylpyridine). rsc.org
Sequential Polymerization Strategies
Sequential monomer addition is the cornerstone of creating well-defined block copolymers. nih.gov In living anionic polymerization, the order of monomer addition is crucial and generally follows the reactivity of the monomers. A common sequence involves polymerizing less reactive monomers like styrene first, followed by more reactive monomers such as vinylpyridines, and then (meth)acrylates. acs.org
For instance, in the synthesis of PS-b-P2VP, styrene is polymerized first, and then 2-vinylpyridine monomer is added to the living polystyrene chains. acs.orgnbi.dk This ensures that the initiation of the second block is efficient and leads to a well-defined block copolymer. Similarly, for triblock copolymers, monomers are added sequentially to build the A, B, and C blocks in the desired order. researchgate.net The precise control offered by these sequential strategies is essential for tailoring the final properties of the block copolymers. acs.org
Intersegmental Interactions and Compatibility in Block Copolymer Systems
The morphology and properties of block copolymers are governed by the interactions between the different polymer segments. The incompatibility between the blocks, quantified by the Flory-Huggins interaction parameter (χ), drives the microphase separation of the copolymer into distinct domains. nbi.dk For the polystyrene-poly(2-vinylpyridine) (PS-PVP) system, the interaction parameter is relatively large, leading to microphase separation even at low molecular weights. nbi.dk
The self-assembly of these copolymers can lead to various ordered morphologies, including lamellae, cylinders, and spheres, depending on the volume fraction of the constituent blocks. nbi.dk For example, in PS-PVP diblock copolymers, lamellar, hexagonally perforated layers, bicontinuous cubic/gyroid, and hexagonally packed cylinder morphologies have been observed. nbi.dk In some cases, the presence of a third block in a triblock terpolymer can lead to more complex structures, such as core-shell micelles where one block forms the core and the other two form a mixed corona. mdpi.com The compatibility within these systems can also be influenced by external factors like solvents, which can selectively solvate one of the blocks and influence the resulting self-assembled structures. mdpi.com
Statistical and Random Copolymers of this compound
Statistical and random copolymers offer a way to tailor the properties of polymers by combining different monomer units in a non-ordered fashion along the polymer chain. This approach allows for the fine-tuning of properties such as glass transition temperature, solubility, and thermal stability. arcjournals.org
Conventional free radical polymerization is a common and experimentally less demanding method for synthesizing statistical copolymers. arcjournals.org For example, statistical copolymers of 2-vinylpyridine (2VP) have been synthesized with various functional methacrylates, such as 2-butoxyethyl methacrylate (B99206) (BuOEMA), di(ethylene glycol) methyl ether methacrylate (DEGMA), and oligo(ethylene glycol) methyl ether methacrylate (OEGMA300). arcjournals.org The copolymerization is typically initiated by an initiator like 2,2'-azobisisobutyronitrile (AIBN) and carried out in bulk or in solution. arcjournals.orgresearchgate.net
The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. For the copolymerization of 2-vinyl pyridine (B92270) with isobornyl methacrylate, the reactivity ratios suggested the formation of random copolymers. researchgate.net Similarly, studies on the copolymerization of 2-vinylpyridine with oligo(ethylene glycol) methyl ether methacrylates have been conducted to determine their reactivity ratios. researchgate.net
Nitroxide-mediated polymerization (NMP) has also been used to synthesize statistical copolymers of tert-butyl methacrylate (tBMA) and 2-vinylpyridine (2VP) with controlled molecular weights and low dispersity across a wide range of compositions. mdpi.com
Table 1: Examples of Statistical Copolymers of 2-Vinylpyridine and their Synthesis
| Comonomer | Polymerization Method | Initiator | Reference |
|---|---|---|---|
| 2-Butoxyethyl methacrylate | Free Radical | AIBN | arcjournals.org |
| Di(ethylene glycol) methyl ether methacrylate | Free Radical | AIBN | arcjournals.org |
| Oligo(ethylene glycol) methyl ether methacrylate | Free Radical | AIBN | arcjournals.orgresearchgate.net |
| Isobornyl methacrylate | Free Radical | AIBN | researchgate.net |
Graft Copolymers and Surface-Grafted Poly(this compound)
Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. This architecture allows for the combination of distinct properties from the backbone and the grafted chains. Poly(2-vinylpyridine) and its derivatives have been utilized in the synthesis of various graft copolymers.
One method for preparing graft copolymers is the "grafting-from" approach, also known as surface-initiated polymerization (SIP). mdpi.com In this technique, initiator sites are created on a backbone polymer or a surface, and the graft chains are grown from these sites. For instance, poly(2-vinylpyridine) brushes have been synthesized on substrates modified with an initiator layer via atom transfer radical polymerization (ATRP). This method allows for the creation of high-density polymer brushes. uj.edu.pl
Another approach is the "grafting-to" method, where pre-synthesized polymer chains are attached to a backbone. A study reported the preparation of graft copolymers with polystyrene backbones and poly-2-vinylpyridine side chains by coupling the two preformed polymers. researchgate.net
Graft copolymers can also be synthesized where the P2VP derivative is part of the backbone. For example, a graft copolymer of poly(methyl methacrylate)-b-[poly(isobutyryl ethyl methacrylate)-graft-poly(2-vinyl pyridine)] has been reported. polymersource.ca In another example, polyolefin graft copolymers have been prepared by grafting polar nitrogen-containing monomers, including 2-methyl-5-vinylpyridine, onto a rubbery backbone polymer using a free radical initiator. google.com
Table 2: Examples of Graft Copolymers Involving Vinylpyridine Derivatives
| Backbone Polymer | Grafted Polymer | Grafting Method | Reference |
|---|---|---|---|
| Polystyrene | Poly(2-vinylpyridine) | Grafting-to | researchgate.net |
| Ethylene (B1197577)/propylene copolymer | 2-Methyl-5-vinylpyridine | Free radical grafting | google.com |
| Poly(isobutyryl ethyl methacrylate) block | Poly(2-vinyl pyridine) | Not Specified | polymersource.ca |
Advanced Spectroscopic and Chromatographic Characterization of Poly 2 Ethyl 5 Vinylpyridine and Copolymers
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure and dynamics of molecules. For poly(2-ethyl-5-vinylpyridine) and its copolymers, both proton (¹H) and carbon-13 (¹³C) NMR are employed to elucidate the polymer's microstructure, including tacticity and monomer composition.
Proton NMR (¹H NMR) spectroscopy of poly(2-vinylpyridine) (P2VP) and its derivatives provides valuable insights into the polymer's stereochemistry. In studies of atactic and isotactic P2VP, the methine and methylene (B1212753) proton absorptions are key indicators of the polymer's stereoregularity. For isotactic P2VP, these signals are clearly separated, with the methylene protons showing a well-resolved multiplet and the methine proton appearing as a quintet. karger.com However, in atactic P2VP, these signals overlap, making detailed analysis more complex. karger.com The chemical shifts for isotactic poly(2-vinylpyridine) have been determined in o-dichlorobenzene at high temperatures (120-140°C). karger.com
In copolymers containing 2-vinylpyridine (B74390), ¹H NMR is essential for determining the copolymer composition. For instance, in poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP) copolymers, the composition can be calculated by integrating the characteristic proton signals of each monomer unit. mdpi.com The signals for the siloxane methyl protons appear at approximately 0.1–0.5 ppm, while a proton of the pyridine (B92270) ring is observed around 8.2 ppm. mdpi.com
Quaternization of the pyridine nitrogen in P2VP-containing copolymers introduces new signals in the ¹H NMR spectrum. For example, in PDMS-b-[P2VP-r-poly(1-ethyl-2-vinylpyridinium bromide)], an additional peak emerges at about 8.85 ppm, which is assigned to the proton of the ethyl group attached to the nitrogen atom (N⁺-CH). mdpi.com The degree of quaternization can be quantified by comparing the integrals of the quaternized and non-quaternized pyridine proton signals. mdpi.com
For copolymers of 2-vinylpyridine with methacrylates, such as butyl methacrylate (B99206) (BMA) and methyl methacrylate (MMA), ¹H NMR is used to confirm the incorporation of the comonomers and to determine the copolymer composition. researchgate.netpharmaexcipients.com
Table 1: Characteristic ¹H NMR Chemical Shifts for Poly(2-vinylpyridine) and its Derivatives
| Protons | Chemical Shift (ppm) | Polymer System | Solvent | Reference |
| Methylene (CH₂) | 1.84 | Isotactic P2VP | o-dichlorobenzene | karger.com |
| Methine (CH) | 2.14 | Isotactic P2VP | o-dichlorobenzene | karger.com |
| Siloxane methyl (Si-(CH₃)₂) | 0.1-0.5 | PDMS-b-P2VP | CDCl₃ | mdpi.com |
| Pyridine ring proton | 8.2 | PDMS-b-P2VP | CDCl₃ | mdpi.com |
| N⁺-CH (quaternized) | 8.85 | PDMS-b-[P2VP-r-poly(1-ethyl-2-vinylpyridinium bromide)] | DMSO-d₆ | mdpi.com |
Carbon-13 NMR (¹³C NMR) spectroscopy offers complementary information to ¹H NMR, particularly regarding the polymer backbone and the carbon atoms of the pyridine ring. The ¹³C NMR spectra of P2VP show distinct signals that are sensitive to the polymer's tacticity. researchgate.net The absorptions of the ring carbon linked to the main chain can be resolved into three peaks, which are assigned to triad (B1167595) sequences (isotactic, heterotactic, and syndiotactic). karger.com In methanol (B129727) solution, the spectrum of P2VP shows splittings that have been attributed to pentad tacticity. researchgate.netacs.org
For copolymers, ¹³C NMR is used to confirm the presence of both monomer units and to analyze the microstructure. In copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine (B86018), N-oxidation of the pyridine ring leads to significant shifts in the ¹³C NMR spectrum. researchgate.net Specifically, the resonances of the C2, C4, and C5 carbons of the pyridine ring shift to a stronger field by approximately 4.1, 7, and 4 ppm, respectively, while the chemical shifts of C3 and C6 remain unchanged. researchgate.net
Table 2: Characteristic ¹³C NMR Chemical Shifts for Poly(2-vinylpyridine) Derivatives
| Carbon Atom | Unoxidized Copolymer (ppm) | N-oxidized Copolymer (ppm) | Polymer System | Reference |
| C2 (Pyridine) | ~158 | ~154 | N-vinylpyrrolidone/2-methyl-5-vinylpyridine | researchgate.net |
| C3 (Pyridine) | ~137 | ~137 | N-vinylpyrrolidone/2-methyl-5-vinylpyridine | researchgate.net |
| C4 (Pyridine) | ~130 | ~123 | N-vinylpyrrolidone/2-methyl-5-vinylpyridine | researchgate.net |
| C5 (Pyridine) | ~122 | ~118 | N-vinylpyrrolidone/2-methyl-5-vinylpyridine | researchgate.net |
| C6 (Pyridine) | ~149 | ~149 | N-vinylpyrrolidone/2-methyl-5-vinylpyridine | researchgate.net |
Proton Nuclear Magnetic Resonance (¹H NMR)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a widely used technique to identify functional groups in a molecule. It is particularly useful for characterizing the structural changes in poly(this compound) and its copolymers upon modification or interaction with other molecules.
Fourier Transform Infrared (FTIR) spectroscopy provides detailed information about the vibrational modes of the chemical bonds present in the polymer. In poly(2-vinylpyridine) (P2VP) and its copolymers, characteristic absorption bands confirm the incorporation of the vinylpyridine monomer units. The symmetric C=N stretching vibration and the C–H out-of-plane bending vibration of the pyridine ring are typically observed in the FTIR spectra. scielo.br For P2VP, these bands appear around 1590-1430 cm⁻¹ and 749 cm⁻¹, respectively. scielo.br
When P2VP is part of a blend, for example with a phenolic resin, FTIR can be used to study intermolecular interactions such as hydrogen bonding. nycu.edu.tw The hydroxyl stretching region of the phenolic resin is sensitive to the formation of hydrogen bonds with the pyridine ring of P2VP. nycu.edu.tw
In copolymers of 2-vinylpyridine and methyl methacrylate (MMA), the interaction of gold nanoparticles (AuNPs) with the P2VP block can be monitored by FTIR. rsc.org The C–N stretching peak of P2VP at 1595 cm⁻¹ disappears, and a new peak appears at 1650 cm⁻¹, indicating the interaction of the AuNPs with the pyridine nitrogen. rsc.org
Quaternization of the pyridine nitrogen also leads to noticeable changes in the FTIR spectrum. mdpi.com Although less sensitive than ¹H NMR for this purpose, FTIR can still detect alterations due to the chemical modification. mdpi.com
Table 3: Key FTIR Absorption Bands for Poly(2-vinylpyridine) and its Copolymers
| Wavenumber (cm⁻¹) | Assignment | Polymer System | Reference |
| 1590-1430 | Symmetric C=N stretching of pyridine ring | 2VP-DVB copolymers | scielo.br |
| 749 | C–H out-of-plane bending of pyridine ring | 2VP-DVB copolymers | scielo.br |
| 1595 | C–N stretch of P2VP | P(2VP-MMA) | rsc.org |
| 1650 | C–N stretch (AuNP interaction) | P(2VP-MMA)-AuNPs | rsc.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. It is used to study the electronic transitions within molecules and can provide information about conjugation and the presence of chromophores.
For poly(vinylpyridine)s, the aromatic pyridine ring gives rise to a characteristic absorption band. Poly(4-vinylpyridine) (P4VP), for example, exhibits a single absorption band at around 260 nm. researchgate.net Quaternization of the pyridine ring can cause a red shift (a shift to longer wavelengths) in the absorption maximum. researchgate.net
In hybrid materials, such as silver-poly(4-vinylpyridine) (Ag-P4VP) microgels, UV-Vis spectroscopy can confirm the encapsulation of silver nanoparticles within the polymer particles. pku.edu.cn The absence of the characteristic surface plasmon resonance band of silver nanoparticles in the supernatant after centrifugation indicates that the nanoparticles are contained within the microgels. pku.edu.cn
For copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine, UV spectrophotometry can be used to calculate the kinetic rate constants of N-oxidation. researchgate.net
Table 4: UV-Vis Absorption Maxima for Poly(vinylpyridine) Systems
| Polymer System | λmax (nm) | Notes | Reference |
| Poly(4-vinylpyridine) | 260 | Aromatic pyridine ring absorption | researchgate.net |
| Quaternized Poly(4-vinylpyridine) | >260 | Red shift upon quaternization | researchgate.net |
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a sample, as well as to elucidate its structure by analyzing fragmentation patterns.
For poly(2-vinylpyridine) (P2VP), matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a valuable tool for determining molecular weight parameters. researchgate.net The numerous pyridyl groups in P2VP have a high proton affinity, leading to the predominant formation of [M+H]⁺ ions with common acidic matrices. researchgate.net This results in a series of ions evenly spaced by the mass of the 2-vinylpyridine monomer unit (105.0578 Da), making butyl-terminated P2VP oligomers useful as mass calibrants in positive-ion MALDI-MS. researchgate.net
Time-of-flight secondary ion mass spectrometry (ToF-SIMS) has been used to analyze the positive and negative ion spectra of P2VP and poly(4-vinylpyridine) (P4VP). researchgate.net While many ions from these isomers have the same accurate mass, their relative abundances differ, which can be related to the different stabilities of the fragment ions arising from their distinct molecular structures. researchgate.net
In the study of block copolymers like polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP), pyrolysis mass spectrometry can be employed to investigate the effectiveness of the polymer as a matrix for nanoparticle synthesis. grafiati.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the characterization of macromolecules, as it allows for the ionization of polymers with minimal fragmentation. agsanalitica.com This soft ionization method facilitates the accurate determination of molar mass and provides valuable information on the chemical constitution of the polymer. agsanalitica.comrsc.org When coupled with high-resolution mass analyzers like quadrupole-time-of-flight (Q-TOF) instruments, ESI-MS can provide exact molar masses with high accuracy, enabling the detailed structural elucidation of polymers and their end-groups. agsanalitica.comchemrxiv.org
For polymers with high molecular weights, ESI-MS spectra can become complex due to the generation of multiple charge states. rsc.org However, tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be interfaced with ESI to induce fragmentation, offering a powerful tool for detailed structural characterization. agsanalitica.com
In the analysis of poly(2-oxazoline)s, which share some structural similarities with vinylpyridine polymers, ESI-Q-TOF-MS/MS has been used to investigate fragmentation pathways in detail. agsanalitica.com Studies on poly(2-ethyl-2-oxazoline)s revealed fragmentation mechanisms including 1,4-hydrogen and ethene elimination, as well as McLafferty rearrangements. agsanalitica.com The specific fragmentation patterns observed are dependent on the chemical structure of the repeating units and their side groups. agsanalitica.com For instance, while side group elimination is a common pathway, its occurrence can vary; for example, it was not observed for poly(2-aryl-2-oxazoline)s. agsanalitica.com The choice of ionization enhancers, such as different alkali metal salts, can also influence the stability of polymers during analysis and help in distinguishing isomeric structures. chemrxiv.org
Direct Pyrolysis Mass Spectrometry
Direct Pyrolysis Mass Spectrometry (DP-MS) is a valuable analytical tool for investigating the thermal degradation characteristics and structural properties of complex polymer systems without requiring prior sample preparation like extraction or derivatization. researchgate.net In this technique, the polymer is heated to high temperatures, and the resulting degradation products (pyrolyzates) are directly introduced into the mass spectrometer for analysis. metu.edu.tr This method allows for the identification of thermal decomposition products and helps in deducing the degradation mechanisms. researchgate.netcnr.it
The thermal degradation of block copolymers containing poly(2-vinylpyridine) (P2VP) has been studied using pyrolysis mass spectrometry. researchgate.net For copolymers such as polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP) and polyisoprene-b-poly(2-vinylpyridine) (PI-b-P2VP), DP-MS analyses indicated that the thermal degradation of each block occurred independently, following the decomposition pathways known for the corresponding homopolymers. researchgate.net The degradation of the PS block proceeds via depolymerization, while the P2VP block undergoes a more complex mechanism involving both depolymerization and the loss of protonated oligomers. researchgate.net
However, in the case of poly(2-vinylpyridine)-b-poly(methyl methacrylate) (P2VP-b-PMMA) copolymers, significant interactions between the two polymer blocks were observed. researchgate.net These interactions led to a notable decrease in the thermal stability of the P2VP chains and the evolution of unique products generated from the interplay between the P2VP and PMMA components during pyrolysis. researchgate.net
The table below summarizes the thermal degradation behaviors of various P2VP block copolymers as studied by direct pyrolysis mass spectrometry.
| Copolymer System | Degradation Behavior of P2VP Block | Key Findings |
| PS-b-P2VP | Independent degradation | P2VP degrades via depolymerization and loss of protonated oligomers. researchgate.net |
| PI-b-P2VP | Independent degradation | P2VP degradation pathway is consistent with its homopolymer behavior. researchgate.net |
| P2VP-b-PMMA | Interactive degradation | Decreased thermal stability of P2VP; formation of interaction products. researchgate.net |
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental liquid chromatography technique for determining the molecular weight distribution of polymers. lcms.czhpst.cz The separation is based on the hydrodynamic volume of the polymer chains in solution, which allows for the calculation of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI, Mw/Mn). lcms.czpolymersource.ca
GPC is widely used for the characterization of poly(2-vinylpyridine) and its copolymers. For example, the molecular weight of poly(methacrylic acid-ran-2-vinylpyridine) statistical copolymers has been characterized using GPC with tetrahydrofuran (B95107) (THF) as the mobile phase. mdpi.com Similarly, the synthesis of poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP) block copolymers was monitored using GPC with THF stabilized with triethylamine (B128534) as the eluent. mdpi.com
The choice of eluent and column is critical for achieving good separation. For the analysis of poly-2-vinyl pyridine standards, aqueous eluents such as a buffer of NaNO₃ and NaH₂PO₄ at pH 3 have been successfully used with PL aquagel-OH columns. wordpress.com The analysis of different molecular weight P2VP standards under these conditions is demonstrated in the following table.
| P2VP Standard | Peak Molecular Weight (Mp) | Elution Conditions |
| 1 | 600,000 | 0.25 M NaNO₃ and 0.01 M NaH₂PO₄, pH 3 wordpress.com |
| 2 | 200,000 | 0.25 M NaNO₃ and 0.01 M NaH₂PO₄, pH 3 wordpress.com |
| 3 | 50,000 | 0.25 M NaNO₃ and 0.01 M NaH₂PO₄, pH 3 wordpress.com |
| 4 | 20,000 | 0.25 M NaNO₃ and 0.01 M NaH₂PO₄, pH 3 wordpress.com |
In the characterization of block copolymers, SEC is essential for confirming successful chain extension from a macroinitiator. researchgate.net For example, in the synthesis of poly(vinyl chloride-graft-2-vinylpyridine), SEC traces were used to confirm the formation of graft copolymers with high molecular weights and narrow molecular weight distributions. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Related Techniques
High-Performance Liquid Chromatography (HPLC) encompasses a range of techniques that separate components in a mixture based on their differential interactions with a stationary phase and a mobile phase. While SEC separates by size, other HPLC modes, often grouped under the term Interaction Polymer Chromatography (IPC), separate polymers based on chemical composition and architecture through enthalpically-dominated interactions like adsorption and partition. nih.gov
Normal-phase HPLC has been shown to be effective for separating isomers of polycyclic aromatic hydrocarbons using a poly(4-vinylpyridine)-grafted silica (B1680970) stationary phase. kumamoto-u.ac.jp This indicates the potential of vinylpyridine-based materials as selective stationary phases in HPLC.
For the analysis of polymers themselves, interaction chromatography provides a powerful alternative to SEC. An efficient separation condition for poly(2-vinylpyridine) homopolymers was established using a bare silica column in an interaction chromatography setup. researchgate.net This method demonstrated much higher resolution for P2VP samples compared to traditional SEC analysis. researchgate.net The technique can also be applied to copolymers, such as poly(2-vinylpyridine)-b-poly(methyl methacrylate), to achieve separation based on the chemical composition of the blocks. researchgate.net
Temperature Gradient Interaction Chromatography (TGIC)
Temperature Gradient Interaction Chromatography (TGIC) is an advanced form of interaction chromatography where the column temperature is systematically varied during the elution process to control solute retention. researchgate.netkpi.ua This technique is particularly powerful for separating polymers based on their molar mass, architecture, chemical composition, and end-functionality with high resolution. d-nb.info The separation relies on the enthalpic interaction between the polymer and the stationary phase, which can be precisely manipulated by the temperature gradient. d-nb.info
TGIC has been successfully applied to the characterization of high molecular weight poly(2-vinylpyridine) (P2VP). researchgate.net Using a bare silica column, TGIC provided a significantly enhanced separation of anionic polymerized P2VP homopolymers compared to what could be achieved with SEC. researchgate.net This high-resolution separation allows for a more accurate determination of the molecular characteristics of P2VP. researchgate.net
The principle of TGIC involves using a marginal solvent as the eluent, which makes the polymer-stationary phase interaction sensitive to temperature changes. kpi.ua For non-polar polymers like polystyrene, reversed-phase conditions (e.g., C18 stationary phase with a polar mobile phase) are common. kpi.uad-nb.info For more polar polymers like P2VP, normal-phase conditions (e.g., bare silica stationary phase) are often employed. researchgate.net The ability of TGIC to resolve polymers based on molar mass rather than just hydrodynamic volume makes it especially useful for analyzing complex architectures like branched polymers, where structures with similar sizes may have different molecular weights. d-nb.info
Microscopic and Morphological Characterization of Poly 2 Ethyl 5 Vinylpyridine Materials
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the internal nanostructure of polymeric materials. In the context of poly(2-vinylpyridine) and its block copolymers (BCPs), TEM allows for the direct observation of self-assembled morphologies in bulk and in solution.
Researchers use TEM to study the evolution of micelles formed by poly(2-vinylpyridine)-polystyrene (PVP-PS) block copolymers. nih.gov Upon dissolution in a selective solvent like toluene, these copolymers self-assemble into complex structures. nih.gov TEM imaging reveals the size distribution and morphology of these micelles, which can range from spherical and cylindrical to lamellar and vesicular structures. researchgate.netresearchgate.netmdpi.com For instance, studies on polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP) have shown that the morphology can be controlled by factors like block length and solvent composition. nih.govresearchgate.net
TEM is also crucial for examining the distribution of nanoparticles within a polymer matrix. When metal nanoparticles are incorporated into PVP-containing block copolymers, TEM images can confirm the preferential location of these particles within one of the polymer domains, such as the PVP block, which can coordinate with the metal. acs.orgscispace.comnih.gov The high resolution of TEM enables the characterization of the size and arrangement of these inorganic components within the polymer nanostructure. scispace.comnih.gov The analysis of ultra-thin sections (around 50 nm) of the material, often prepared by cryo-ultramicrotomy, provides detailed cross-sectional views of these composite structures. mdpi.com
| Technique | Application for Poly(vinylpyridine) Materials | Key Findings | References |
| TEM | Visualization of self-assembled nanostructures of block copolymers (e.g., PS-b-P2VP). | Direct observation of spherical, cylindrical, and lamellar micelles. researchgate.netmdpi.com Characterization of micelle size distribution and evolution. nih.gov | nih.govresearchgate.netmdpi.com |
| TEM | Analysis of nanoparticle distribution in polymer composites. | Confirmation of nanoparticle segregation within specific polymer domains. scispace.com Visualization of inorganic nanostructures within the polymer matrix. nih.gov | scispace.comnih.gov |
| TEM | Morphological study of complex copolymer systems. | Identification of multicompartment cylinders and other hierarchical structures. nih.gov Observation of lamellar morphologies in P4VP-b-P2VP systems. acs.org | acs.orgnih.gov |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a primary technique for characterizing the surface morphology and topography of polymer films and composites. azom.com It provides high-resolution, three-dimensional images that reveal features such as surface texture, porosity, and the distribution of different phases. azom.com
In the study of poly(vinylpyridine)-based materials, SEM is used to examine the surface of films deposited by methods like spin coating. mdpi.comrsc.org Analysis of P2VP films and their composites with metal oxides (e.g., TiO₂, ZnO) shows that the surface morphology is highly dependent on the chemical nature of the components. mdpi.com For example, SEM images can reveal a homogeneous distribution of one component within the polymer matrix or the formation of distinct channels and aggregates. mdpi.com
SEM is also employed to analyze the structure of porous films created from PVP-block-polystyrene (PVP-b-PS) copolymers. rsc.org By selectively staining one of the polymer phases (e.g., with iodine vapor), the contrast between the microphases is enhanced, allowing for clear visualization of the surface structure, such as hexagonally packed cylindrical domains. rsc.org This technique is valuable for assessing the quality of films, identifying defects, and understanding how processing conditions affect the final surface morphology. mdpi.comresearchgate.netmdpi.com
| Technique | Application for Poly(vinylpyridine) Materials | Key Findings | References |
| SEM | Surface morphology of composite films (e.g., P(2-VP)-TiO₂). | Observation of channels, pathways, and aggregates on the film surface. mdpi.com | mdpi.com |
| SEM | Analysis of polymer blend morphology. | Visualization of phase distribution and interfacial adhesion between polymer components. azom.com | azom.com |
| SEM | Characterization of isoporous thin films from block copolymers. | Imaging of microphase-separated structures with spherical or cylindrical order. rsc.org | rsc.org |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful tool for nanoscale characterization, providing three-dimensional topographical images of polymer surfaces with extremely high resolution. spectraresearch.comoxinst.com It is used to study everything from single polymer chains to the surface roughness of thin films. utwente.nlmdpi.com
AFM enables the visualization of individual poly(2-vinylpyridine) molecules adsorbed on a substrate like mica. utwente.nl These images reveal the conformation of the polymer chains, showing how they behave in different environments, such as varying pH levels which affect the charge of the P2VP. unifr.ch For thin films, AFM quantifies surface roughness, with studies on pristine and cross-linked PVP films reporting smooth, uniform, and pinhole-free surfaces with a root mean square roughness typically below 0.5 nm. researchgate.net
The technique is also used to investigate the nanostructured surfaces of block copolymer films. rsc.org For PVP-b-PS films, AFM can image the microphase-separated domains, providing data that complements SEM and TEM observations. rsc.orgresearchgate.net Because AFM does not require a conductive surface, it is versatile for a wide range of polymer systems. spectraresearch.com Advanced AFM modes can also probe local mechanical and electrical properties, offering deeper insight into structure-property relationships at the nanoscale. mdpi.com
| Technique | Application for Poly(vinylpyridine) Materials | Key Findings | References |
| AFM | Single-molecule imaging. | Visualization of the random coil conformation of single P2VP chains on a substrate. utwente.nl | utwente.nl |
| AFM | Thin film surface topography. | Quantification of surface roughness, revealing smooth and uniform surfaces (<0.5 nm roughness). researchgate.netazonano.com | researchgate.netazonano.com |
| AFM | Characterization of block copolymer films. | Imaging of microphase-separated domains and self-assembled structures like micelles. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
X-ray Diffraction (XRD) and Small Angle X-ray Scattering (SAXS)
X-ray scattering techniques are fundamental for probing the structure of materials at atomic and nanometer length scales. Wide-angle X-ray diffraction (XRD) provides information about crystalline structure, while small-angle X-ray scattering (SAXS) is used to characterize larger-scale structures like self-assembled morphologies. scispace.com
X-ray Diffraction (XRD) analysis of poly(vinylpyridine) homopolymers often reveals their largely amorphous nature. scispace.comresearchgate.net Instead of sharp peaks characteristic of crystalline materials, the XRD patterns of PVP typically show broad halos, indicating a lack of long-range ordered crystal structure. researchgate.neticdd.comresearchgate.net For example, pure PVP films often exhibit two broad diffraction peaks, which may be associated with different chain orientations or lengths within the amorphous phase. researchgate.net In studies of semicrystalline polymer composites, grazing incidence X-ray diffraction (GIXRD) has been used to identify a semicrystalline nature in P2VP films, with a small peak observed at 43°. mdpi.comnih.gov
Small-Angle X-ray Scattering (SAXS) is essential for the quantitative analysis of nanostructures formed by block copolymers. pku.edu.cn For PVP-containing BCPs that self-assemble into micelles or other ordered phases, SAXS provides detailed information on the size, shape, and periodic spacing of these structures. researchgate.netmdpi.comfrontiersin.org SAXS data can be used to determine parameters such as the d-spacing in lamellar or cylindrical phases, the core radius of micelles, and the aggregation number. mdpi.comresearchgate.net For example, in studies of polystyrene-b-poly(2-vinylpyridine) micelles, SAXS has been used to measure the mean radius of the P2VP cores and the thickness of the surrounding polystyrene shells. researchgate.net This technique is highly complementary to TEM, providing average structural information over a larger sample volume. rsc.org
| Technique | Application for Poly(vinylpyridine) Materials | Key Findings & Parameters | References |
| XRD | Determination of crystallinity. | Broad diffraction patterns indicate a generally amorphous or semicrystalline nature for PVP. scispace.comresearchgate.netresearchgate.net | scispace.comresearchgate.netresearchgate.net |
| GIXRD | Crystal structure of thin films. | Revealed the semicrystalline nature of P(2-VP) films. mdpi.comnih.gov | mdpi.comnih.gov |
| SAXS | Characterization of block copolymer micelles. | Determination of core radius, shell thickness, and aggregation number of micelles. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| SAXS | Analysis of ordered morphologies in bulk. | Measurement of d-spacing in lamellar and cylindrical phases (e.g., 15-39 nm). mdpi.comfrontiersin.org | mdpi.comfrontiersin.org |
Theoretical and Computational Investigations of 2 Ethyl 5 Vinylpyridine and Its Polymers
Density Functional Theory (DFT) Studies
There are no specific Density Functional Theory (DFT) studies found in the public domain for the 2-Ethyl-5-vinylpyridine monomer or its polymer.
In contrast, DFT is extensively used to study related vinylpyridine systems. For instance, DFT calculations have been employed to investigate the molecular structure and electronic parameters of poly(4-vinylpyridine) (P4VP) for applications such as corrosion inhibition. bohrium.com These studies typically analyze frontier molecular orbitals (HOMO, LUMO), energy gaps, and dipole moments to understand the interaction mechanisms between the polymer and other surfaces. bohrium.comresearchgate.net DFT has also been a key tool in designing molecularly imprinted polymers (MIPs), where the interaction energies between a template molecule and various functional monomers, including vinylpyridines, are calculated to predict the most effective monomer for creating selective binding sites. mdpi.comufms.br Furthermore, DFT calculations have been instrumental in understanding the stereocontrol mechanisms in the polymerization of 2-vinylpyridine (B74390) catalyzed by metal complexes. acs.org
Molecular Mechanics (MM) and Quantum Mechanics (QM) Simulations
Specific Molecular Mechanics (MM) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations for this compound or its polymer are not documented in the available literature.
The QM/MM approach is a powerful tool for studying large molecular systems, like polymers and enzymes, where a chemically reactive part of the system is treated with high-accuracy QM methods, and the larger environment is handled by computationally less expensive MM force fields. rsc.org This methodology is frequently applied to understand reaction mechanisms at a molecular level. For related polymers, computational studies using MM and QM/MM are prevalent in the design of MIPs to screen functional monomers and in studying complex biological systems. mdpi.comrsc.orgnih.gov
Molecular Dynamics (MD) Simulations
No specific Molecular Dynamics (MD) simulation studies were found for poly(this compound).
MD simulations are widely used to investigate the structure, dynamics, and adsorption mechanisms of the more common poly(vinylpyridine)s. For example, MD simulations have provided insights into the adsorption of P4VP on steel surfaces for corrosion protection. bohrium.comresearchgate.net In the field of block copolymers, coarse-grained MD simulations have been used to study the self-assembly of polystyrene-block-poly(2-vinylpyridine) systems. researchgate.net These simulations help in understanding how different polymer blocks segregate to form nanostructures. researchgate.net MD is also a crucial tool in the computational design of MIPs, where it can model the pre-polymerization mixture and the interactions between the template, functional monomer (like 2-vinylpyridine), and solvent molecules in a dynamic environment. mdpi.com Additionally, MD simulations have been used to study the dynamics at the interface between P2VP and nanoparticles in nanocomposites. researchgate.net
Computational Analysis of Monomer-Template Interactions in Molecular Imprinting
There is no evidence in the searched literature of this compound being computationally analyzed as a functional monomer for molecular imprinting.
The computational screening of functional monomers is a cornerstone of modern MIP design. rsc.orgnih.gov In these studies, various potential monomers, very often including 2-vinylpyridine and 4-vinylpyridine (B31050), are computationally tested for their binding affinity to a specific template molecule. mdpi.comnih.gov Methods like DFT are used to calculate the binding energies of the monomer-template complexes. mdpi.comufms.br The monomer that exhibits the strongest and most stable interaction is then selected for experimental synthesis, saving significant time and resources. mdpi.com These computational approaches have been successfully used to design MIPs for a wide range of target molecules. mdpi.comnih.gov
Polymer-Polymer Complexation and Miscibility Studies
No computational studies on the complexation or miscibility of poly(this compound) with other polymers were found.
For related polymers, the formation of complexes between poly(vinylpyridine)s and other polymers, often through hydrogen bonding, is a well-studied area. For example, complexes between P4VP and proton-donating polymers like poly(mono-n-alkyl itaconates) have been investigated. grafiati.com The miscibility and specific interactions in blends of poly(vinylpyridines) with polymers like poly(methacrylic acid) have also been explored, with findings indicating that strong interactions can lead to homogeneous blends. mdpi.com Such studies are crucial for developing new polymer materials with tailored properties.
Prediction of Polymerization Stereoselectivity and Reaction Pathways
There are no available computational studies predicting the polymerization stereoselectivity or reaction pathways specifically for this compound.
For the parent monomer, 2-vinylpyridine, computational studies have been conducted to provide a fundamental understanding of the initiation, propagation, and stereocontrol mechanisms that govern its polymerization when mediated by catalysts. acs.org Theoretical investigations have explored how different catalysts can lead to highly isotactic poly(2-vinylpyridine). acs.org These studies often combine DFT calculations with kinetic experiments to elucidate the reaction pathways. acs.org Anionic polymerization of 2-vinylpyridines has also been a subject of theoretical interest to understand the role of intermediate carbanions in determining the stereochemistry of the resulting polymer. ufl.edu
Solvation Phenomena and Polymer-Solvent Interactions
Specific computational studies on the solvation of poly(this compound) are absent from the reviewed literature.
The solvation of poly(vinylpyridine)s and their derivatives is a key area of research, as polymer-solvent interactions govern their behavior in solution. Studies on quaternized P4VP derivatives have explored their solvation properties in binary solvent mixtures, demonstrating that the degree of quaternization significantly impacts these interactions. mdpi.comresearchgate.net The solubility differences between P2VP and P4VP in various solvents are well-documented, with P2VP being soluble in solvents like THF and chloroform, while P4VP often requires more polar co-solvents. acs.org These differences are attributed to the position of the nitrogen atom in the pyridine (B92270) ring and its accessibility for interaction with solvent molecules. acs.org
Functionalization and Post Polymerization Modification of Poly 2 Ethyl 5 Vinylpyridine
Quaternization Reactions of Pyridine (B92270) Moieties
Quaternization is a fundamental post-polymerization modification of polymers containing pyridine moieties, such as poly(vinylpyridine). This reaction involves the alkylation of the nitrogen atom in the pyridine ring, resulting in the formation of a positively charged pyridinium (B92312) salt. This process transforms the neutral polymer into a polyelectrolyte, dramatically altering its chemical and physical properties.
The quaternization of poly(4-vinylpyridine) (PVP), a close structural relative of P2E5VP, has been extensively studied. Typically, this is achieved through a post-polymerization step, which allows for the creation of well-defined polymers. mdpi.com A variety of alkyl halides can be used as quaternizing agents, leading to different alkyl chain lengths and counterions, which in turn influence the polymer's solubility and conductivity. mdpi.com Common quaternizing agents include methyl iodide and diethyl sulfate. mdpi.comgoogle.com The reaction with chloromethyl functions activated by adjacent electron-withdrawing groups, such as in chloro-2-propanone and 2-chloroacetamide, has been shown to lead to quantitative quaternization of poly(4-vinylpyridine).
While quantitative quaternization has been reported, often achieved with a large excess of the alkylating agent, typical quaternization degrees are often around 65–70%. mdpi.com The quaternization of 2-vinylpyridine (B74390) (2VP) and 4-vinylpyridine (B31050) (4VP) copolymer beads has also been accomplished through the Michael addition reaction of the pyridine ring to the carbon-carbon double bond of acrylonitrile (B1666552). scielo.br
The success and degree of quaternization can be confirmed and quantified using spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net In the ¹H NMR spectrum, quaternization leads to a down-field shift of the pyridine protons and the appearance of new peaks corresponding to the protons of the attached alkyl group. mdpi.com For instance, the quaternization of a poly(dimethylsiloxane)-b-poly(2-vinylpyridine) copolymer with an ethyl group resulted in a new peak at approximately 8.85 ppm, corresponding to the proton on the nitrogen-alkylated carbon (N⁺-CH). mdpi.com Similarly, FTIR spectroscopy shows characteristic changes, such as the appearance of an absorption band around 1620 cm⁻¹ attributed to the pyridinium group. scielo.br
Impact of Quaternization Degree on Polymer Behavior and Interactions
The degree of quaternization has a profound impact on the physicochemical properties of poly(vinylpyridine)-based polymers. mdpi.com As the extent of quaternization increases, the polymer's polarity is enhanced, which significantly affects its solubility and thermal properties. mdpi.com
For example, in a study on poly(dimethylsiloxane)-b-poly(2-vinylpyridine) copolymers, quaternization of even a fraction of the pyridine moieties led to improved solubility in more polar solvents like DMSO-d₆. mdpi.com This increased polarity also influences the polymer's interaction with water. The water contact angle of a pristine copolymer film was measured at approximately 95°, while the quaternized sample showed a decreased contact angle of 83°, indicating increased hydrophilicity. mdpi.com
The thermal behavior of the polymer is also altered by quaternization. The glass transition temperature (Tg) tends to increase with the degree of quaternization. mdpi.com This is attributed to the restricted mobility of the polymer chains due to the introduction of charged groups. mdpi.com
Furthermore, the degree of quaternization strongly influences the solvation properties of the polymer in binary solvent mixtures. mdpi.comresearchgate.netnih.gov The introduction of permanent positive charges along the polymer backbone creates a unique electronic structure with electron-rich pyridine and electron-poor pyridinium units, which can lead to enhanced molecular properties like increased conductivity and non-linear optical activity. mdpi.com The optical band gap of the polymer has also been shown to be correlated with the degree of quaternization. mdpi.comresearchgate.netnih.gov
| Property | Effect of Increasing Quaternization | Research Finding |
| Solubility | Increased solubility in polar solvents. | Quaternized pyridine blocks demonstrate better solubility in more polar solvents like DMSO-d₆. mdpi.com |
| Wettability | Increased hydrophilicity (lower water contact angle). | Water contact angle decreased from ~95° to 83° after quaternization. mdpi.com |
| Glass Transition Temperature (Tg) | Increase in Tg. | Quaternization impedes the diffusion of polymer chains, leading to an increase in Tg. mdpi.com |
| Solvation | Strongly dependent on the degree of quaternization in binary solvent mixtures. | The solvation properties in DMSO/H₂O mixtures are strongly dependent on the degree of quaternization. mdpi.comresearchgate.netnih.gov |
| Optical Properties | The optical band gap is correlated with the degree of quaternization. | The optical band gap of the polymers was calculated and correlated with the degree of quaternization. mdpi.comresearchgate.netnih.gov |
| Conductivity | Increased conductivity. | Quaternization enables the introduction of permanent positive charges, leading to increased conductivity. mdpi.com |
Chemical Modification for Introducing Specific Functionalities
Beyond quaternization, the pyridine moiety in poly(2-ethyl-5-vinylpyridine) serves as a versatile handle for introducing a wide array of specific functionalities through post-polymerization chemical modification. This allows for the covalent attachment of molecules with desired properties, such as fluorescent labels and fullerenes, thereby creating advanced materials with tailored characteristics.
Covalent Attachment of Fluorescent Labels
The covalent attachment of fluorescent labels to polymers is a powerful technique for studying polymer dynamics, self-assembly, and for creating materials for sensing and imaging applications. In the context of poly(vinylpyridine)-based polymers, this can be achieved through various chemical strategies.
One approach involves the use of "click chemistry," such as the copper-catalyzed azide (B81097)/alkyne cycloaddition (CuAAC), to attach fluorescent dyes to the polymer backbone. uni-halle.de This method offers high efficiency and specificity. Another strategy involves the Michael addition reaction. For instance, an amphiphilic coil-rod-coil triblock copolymer, poly(2-vinylpyridine)-b-poly(n-hexyl isocyanate)-b-poly(2-vinylpyridine), was functionalized by introducing an active methylene (B1212753) group. researchgate.net This site was then used for the Michael addition of 7-(4-trifluoromethyl) coumarin (B35378) acrylamide, a fluorescent molecule, to the polymer. researchgate.net The successful attachment of the fluorescent label can be confirmed by spectroscopic methods. The resulting fluorescently labeled polymers can be used to study their self-assembly behavior in solution, with techniques like fluorescence spectroscopy being employed to determine properties such as the critical aggregation concentration (CAC). researchgate.net
The environment within the polymer can also influence the properties of the attached fluorescent dye. For example, embedding near-infrared fluorescent dyes within the hydrophobic compartments of single-chain nanoparticles (SCNPs) can improve their properties for applications like photoacoustic imaging. uni-halle.de The formation of excitonic dye couples within these compartments can increase their fluorescence lifetime and the generation of photoacoustic signals. uni-halle.de
Functionalization with Fullerenes (e.g., C60)
The functionalization of polymers with fullerenes, such as buckminsterfullerene (B74262) (C60), creates hybrid materials with unique electronic and photophysical properties. Several methods have been developed for the covalent attachment of fullerenes to polymer chains.
One method involves the reaction of azide-functionalized polymers with C60. acs.org For example, poly(methyl methacrylate-co-2-bromoethyl methacrylate) can be synthesized, and the bromine groups converted to azide groups, which then react with C60 to yield fullerene-containing polymethacrylates. acs.org Another approach utilizes anionic polymerization. Living polystyryllithium adducts with C60 can act as polyfunctional macroinitiators for the polymerization of 2-vinylpyridine, resulting in hybrid star-shaped polymers with both polystyrene and poly(2-vinylpyridine) arms attached to a central C60 core. researchgate.net The grafting of living poly(2-vinylpyridine) chains onto C60 can also be achieved by combining solutions of the living polymer and fullerene. researchgate.net This can lead to the formation of linear polymers with one or two polymer chains attached to a fullerene molecule, as well as star-shaped structures. researchgate.net
The covalent functionalization of C60 can also be achieved through reactions with amines. mdpi.com For instance, amino-terminated polyethylene (B3416737) glycol has been used for the solvent-free chemical modification of the C60 surface. mdpi.com These functionalization strategies are crucial for improving the solubility and processability of fullerenes and for integrating their properties into polymer matrices. mdpi.com The resulting fullerene-polymer hybrids have potential applications in areas such as nanocomposites and solar cells. lifescienceglobal.com
| Functional Group | Method of Attachment | Resulting Polymer System | Application/Property Studied |
| Fluorescent Labels | Michael addition | Poly(2-vinylpyridine)-b-poly(n-hexyl isocyanate)-b-poly(2-vinylpyridine) with coumarin pendent | Study of self-assembly and critical aggregation concentration. researchgate.net |
| Fluorescent Labels | "Click" chemistry (CuAAC) | Amphiphilic polymers forming single-chain nanoparticles (SCNPs) | Encapsulation of labels within nanocompartments for photoacoustic imaging. uni-halle.de |
| Fullerene (C60) | Anionic polymerization | Star-shaped polymers with polystyrene and poly(2-vinylpyridine) arms on a C60 core | Creation of hybrid star-shaped polymers of regular structure. researchgate.net |
| Fullerene (C60) | Reaction with azide-functionalized polymer | Fullerene-containing polymethacrylates | Study of glass transition temperatures and heat capacity changes. acs.org |
| Fullerene (C60) | Reaction with living polymer | Linear and star-shaped fullerene-containing polymers | Grafting of poly(2-vinylpyridine) chains onto C60. researchgate.net |
Grafting onto Substrates and Surface Chemical Modifications
The grafting of poly(this compound) and related polymers onto various substrates is a key strategy for modifying surface properties such as adhesion, wettability, friction, and biocompatibility. sigmaaldrich.com This can be achieved through "grafting to" or "grafting from" methods. sigmaaldrich.com
The "grafting to" approach involves the reaction of pre-synthesized, end-functionalized polymer chains with complementary functional groups on a substrate surface. sigmaaldrich.com A versatile method for this involves using a macromolecular anchoring layer, such as a thin film of poly(glycidyl methacrylate) (PGMA). sigmaaldrich.comgoogle.com The epoxy groups of the PGMA layer are highly reactive and can be used to attach carboxy-terminated polymers like poly(vinylpyridine). sigmaaldrich.com This approach has been used to graft polymers onto both inorganic and polymeric substrates, including polyethylene terephthalate (B1205515) (PET), polyethylene, and polysiloxanes. google.com For instance, carboxy-terminated PVP has been anchored to a PGMA-coated substrate at a temperature significantly below the glass transition temperature of the polymers involved. sigmaaldrich.com
The "grafting from" technique utilizes polymerization initiated from the substrate surface by attached initiating groups. sigmaaldrich.com For example, a PGMA layer can be modified to create a macroinitiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comgoogle.com This allows for the synthesis of polymer brushes with high grafting densities directly from the surface.
Another approach for surface modification involves the use of aryldiazonium salts to create a self-adhesive seed layer on a substrate like gold. scispace.com This layer can then be used to covalently graft molecules like poly(4-vinylpyridine) (P4VP). scispace.com For example, a self-adhesive surface can be soaked in a P4VP solution or spin-coated with it, leading to the immobilization of the polymer on the surface, which can be confirmed by techniques like IR-ATR spectroscopy. scispace.com
These surface modification techniques allow for the creation of functional surfaces with tailored properties. For example, by grafting both polystyrene (PS) and poly(2-vinylpyridine) (PVP) onto a PET textile, a switchable polymer nanolayer can be created. google.com The ability to control the spatial arrangement and chemical composition of the grafted polymer layers opens up possibilities for creating advanced materials for a wide range of applications.
Advanced Materials Science Applications and Research Paradigms of Poly 2 Ethyl 5 Vinylpyridine
Molecularly Imprinted Polymers (MIPs) Utilizing Vinylpyridine Monomers
Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have a high affinity and selectivity for a specific target molecule, known as the template. mdpi.com This is achieved by polymerizing functional monomers and a cross-linker around the template molecule. encyclopedia.pub After polymerization, the template is removed, leaving behind cavities with a shape, size, and arrangement of functional groups that are complementary to the template. mdpi.comencyclopedia.pub This "molecular memory" allows the MIP to selectively rebind the target molecule from a complex mixture. researchgate.net
Design and Synthesis for Selective Recognition
The design of effective MIPs hinges on the careful selection of functional monomers that can form stable complexes with the template molecule. nih.gov Vinylpyridine derivatives, including 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), are frequently employed as functional monomers due to the ability of the nitrogen atom in the pyridine (B92270) ring to form hydrogen bonds and other non-covalent interactions with a variety of template molecules. encyclopedia.pubmdpi.com For instance, 2-vinylpyridine has been successfully used as a functional monomer to create MIPs for the selective extraction of lead ions (Pb2+) from aqueous solutions. researchgate.net In this process, the 2-vinylpyridine forms a complex with the Pb2+ ions, which is then locked into a rigid polymer matrix through radical polymerization. researchgate.net Subsequent removal of the Pb2+ template leaves behind recognition sites that are highly selective for lead ions. researchgate.net
The synthesis of MIPs typically involves free radical polymerization. mdpi.com Common methods include bulk polymerization, precipitation polymerization, and emulsion polymerization. mdpi.com The choice of method can influence the physical properties of the resulting MIP, such as particle size and surface area. nih.gov For example, precipitation polymerization is known for producing uniformly sized spherical polymer particles. nih.gov
Computational modeling, including quantum mechanics calculations, has become an increasingly important tool in the rational design of MIPs. mdpi.comacs.org These methods can be used to predict the binding energies between different functional monomers and the template molecule, helping researchers to select the optimal monomer for a given application. mdpi.com For example, computational studies have been used to identify 2-vinylpyridine as a suitable functional monomer for creating MIPs that can recognize ginkgolide B. mdpi.com
Interactive Data Table: Functional Monomers in MIP Synthesis
| Functional Monomer | Template Molecule | Key Interaction | Reference |
|---|---|---|---|
| 2-Vinylpyridine | Lead (II) ions | Complexation | researchgate.net |
| 2-Vinylpyridine | l-Leucine | Hydrogen Bonding | acs.org |
| 4-Vinylpyridine | Sinapic Acid | Hydrogen Bonding | mdpi.com |
| Methacrylic Acid | Acephate | Hydrogen Bonding | mdpi.com |
| Acrylamide | l-Leucine | Hydrogen Bonding | acs.org |
Multi-template Imprinting Approaches
To address the need for simultaneous detection and separation of multiple analytes, multi-template molecularly imprinted polymers (MT-MIPs) have been developed. nih.govmdpi.com This strategy involves using multiple template species during the polymerization process to create a single polymer with multiple types of recognition sites. researchgate.netnih.gov MT-MIPs offer several advantages, including reduced analysis time, lower solvent consumption, and cost-effectiveness compared to preparing separate MIPs for each analyte. researchgate.netnih.gov
The preparation of MT-MIPs is similar to that of single-template MIPs, involving the polymerization of functional monomers and a cross-linker in the presence of the template molecules. mdpi.com Vinylpyridines, such as 2-vinylpyridine and 4-vinylpyridine, have been successfully incorporated as functional monomers in the synthesis of MT-MIPs for various applications, including the simultaneous extraction of drugs and other organic compounds. nih.govmdpi.com For instance, a multi-template MIP was synthesized using 2-vinylpyridine as the functional monomer to selectively adsorb non-steroidal inflammatory and antiretroviral drugs from aqueous solutions. mdpi.com
The performance of MT-MIPs is evaluated based on their adsorption capacity, imprinting factor (a measure of selectivity), and reusability. researchgate.netnih.gov Research has shown that MT-MIPs can exhibit good sensitivity and selectivity for their target analytes. nih.gov However, a potential trade-off with multi-template imprinting is a possible reduction in selectivity compared to single-template MIPs. encyclopedia.pub
Interactive Data Table: Comparison of Single-Template vs. Multi-Template MIPs
| Feature | Single-Template MIPs | Multi-Template MIPs | References |
|---|---|---|---|
| Number of Target Analytes | One | Multiple | encyclopedia.pubnih.gov |
| Selectivity | Generally Higher | Potentially Lower | encyclopedia.pub |
| Efficiency | Lower for multiple analytes | Higher for multiple analytes | researchgate.netnih.gov |
| Cost-Effectiveness | Lower for multiple analytes | Higher for multiple analytes | researchgate.netnih.gov |
| Synthesis Complexity | Simpler | More Complex | mdpi.com |
Integration and Stabilization of Nanoparticles within Polymeric Matrices
The integration of nanoparticles into polymeric matrices is a key strategy for developing advanced materials with enhanced properties. Poly(2-vinylpyridine) (P2VP) and its copolymers are particularly useful in this regard due to the coordinating ability of the pyridine group, which can interact with metal and metal oxide nanoparticles, facilitating their dispersion and stabilization within the polymer matrix.
Template-Directed Synthesis of Metal and Metal Oxide Nanoparticles
Template-directed synthesis is a powerful method for controlling the size, shape, and structure of nanomaterials. researchgate.net In this approach, a pre-existing structure, the template, guides the formation of the desired material. researchgate.net Polymeric templates, including those based on vinylpyridines, have been extensively used for the synthesis of metal and metal oxide nanoparticles. researchgate.net The polymer can act as a scaffold, directing the nucleation and growth of the nanoparticles. researchgate.net
For example, block copolymers containing P2VP have been used as templates to synthesize gold nanoparticles. The P2VP block can coordinate with gold precursors, localizing them within specific domains of the self-assembled block copolymer structure. Subsequent reduction of the gold precursor leads to the formation of well-defined gold nanoparticles within the P2VP domains. This method allows for precise control over the spatial arrangement of the nanoparticles. Similarly, P2VP has been employed in the synthesis of silver nanoparticles, where it can influence the size and shape of the resulting particles. strath.ac.uk
Creation of Hybrid Nanocomposite Materials
Hybrid nanocomposite materials, composed of an organic polymer matrix and inorganic nanoparticles, often exhibit synergistic properties that are not present in the individual components. pku.edu.cn Poly(2-vinylpyridine) is a valuable component in the creation of such materials due to its ability to interact with and stabilize a variety of nanoparticles. nsf.govresearchgate.net
Furthermore, copolymers of styrene (B11656) and 2-vinylpyridine have been used to create nanocomposites with phosphotungstic acid. frontiersin.org The 2-vinylpyridine units can be protonated by the acid, leading to strong ionic interactions that effectively crosslink the polymer chains and result in a well-dispersed nanocomposite with unique rheological properties. frontiersin.org
Formation of Janus-like Nanostructures
Janus particles are a special class of nanoparticles that have two distinct faces with different chemical compositions or functionalities. rsc.orgresearchgate.net This anisotropic nature makes them attractive for a wide range of applications, including as stabilizers for emulsions and as building blocks for complex self-assembled structures. mdpi.comgoogle.com
Block copolymers containing poly(2-vinylpyridine) have been instrumental in the fabrication of Janus nanostructures. mdpi.com For instance, ABC triblock terpolymers, where one of the blocks is P2VP, can self-assemble into lamellar structures. By selectively crosslinking the middle block, it is possible to create Janus nanosheets. mdpi.com The P2VP block can impart specific functionalities to one side of the Janus particle, such as pH-responsiveness. rsc.org For example, hybrid silica (B1680970) Janus nanoparticles with a poly(2-(dimethylamino)ethyl methacrylate) hemicorona, a polymer with similar functionalities to P2VP, have been shown to exhibit reversible switching behavior in response to changes in pH and temperature. rsc.org
Self-Assembly of Block Copolymers for Nanostructured Materials
The self-assembly of block copolymers containing poly(2-ethyl-5-vinylpyridine) (P2E5VP) offers a versatile platform for the creation of highly ordered nanostructured materials. This process is driven by the chemical incompatibility between the constituent polymer blocks, leading to microphase separation and the formation of various morphologies.
Tunable Morphologies and Microphase Separation
Solvent vapor annealing is a powerful technique to induce and control microphase separation in thin films of these block copolymers. nih.gov By exposing the film to a vapor of a selective solvent, which preferentially swells one of the blocks, the polymer chains gain mobility, allowing them to self-assemble into well-ordered nanostructures. nih.gov For example, annealing a lamellar poly(2-hydroxyethyl methacrylate)-block-poly(methyl methacrylate) (PHEMA-b-PMMA) block copolymer in a mixture of methanol (B129727) and tetrahydrofuran (B95107) vapors allowed for the selective formation of ordered lamellae, gyroid, hexagonal, or spherical morphologies from a single block copolymer. nih.gov
Furthermore, the protonation of the pyridine ring in the P2VP block can be used as a responsive trigger for microphase separation. acs.orgnih.gov In block copolymers like poly(oligo ethylene (B1197577) glycol methyl ether methacrylate)-b-poly(2-vinylpyridine) (POEGMA-b-P2VP), which are disordered in their neat state, the addition of an acid induces protonation of the P2VP block. acs.orgnih.gov This selective protonation increases the incompatibility between the blocks, driving the system to microphase separate and form tunable nanostructures. acs.orgnih.gov
| Block Copolymer System | Tuning Method | Resulting Morphologies |
| Polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP) | Block volume fraction | Spheres, cylinders, lamellae |
| Poly(2-hydroxyethyl methacrylate)-b-poly(methyl methacrylate) (PHEMA-b-PMMA) | Solvent vapor annealing with mixed solvents | Lamellae, gyroid, hexagonal, spherical |
| Poly(oligo ethylene glycol methyl ether methacrylate)-b-poly(2-vinylpyridine) (POEGMA-b-P2VP) | Protonation of P2VP block | Phase-separated nanostructures |
Control of Hierarchical Architectures
Beyond simple morphologies, the self-assembly of P2E5VP-containing block copolymers can be directed to form complex hierarchical architectures. These structures exhibit order on multiple length scales, which is crucial for advanced applications.
One approach to achieve hierarchical structures is through the combination of block copolymer self-assembly with other structuring techniques. For instance, the introduction of a surface energy modifying agent like glycidoxypropyltrimethoxysilane (GPTMS) into a polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) matrix, followed by controlled solvation and oxygen plasma treatment, can produce hierarchical multiscale hyperporous structures. acs.org
Another strategy involves the use of triblock copolymers. For example, a poly(ethylene oxide)-b-polystyrene-b-poly(2-vinylpyridine) (PEO-b-PS-b-P2VP) system can form micelles with a mixed PEO and P2VP corona at low pH. acs.org Upon raising the pH, the P2VP block becomes insoluble, leading to the formation of "patchy" micelles that can further aggregate into supracolloidal chains upon thermal treatment. acs.org This demonstrates the ability to control the assembly from the molecular to the macroscopic level.
The investigation of chain exchange behaviors in self-assembled block copolymer nanoparticles (NPs) provides another avenue for controlling hierarchical structures. By blending different polystyrene-poly(2-vinylpyridine) (PS-PVP) block copolymers (diblock, triblock, and star-like), researchers can observe structural evolution driven by chain motion, leading to new and complex self-assembled structures. researchgate.net Chemical crosslinking of the PVP domains can then be used to "freeze" these hierarchical architectures. researchgate.net
Catalytic Applications of Poly(this compound)-Supported Systems
Poly(this compound) and its derivatives have emerged as versatile supports for catalytic systems, offering advantages in catalyst stability, recovery, and recyclability.
Immobilization of Metal Catalysts
The pyridine groups within the polymer chain of poly(vinylpyridine)s provide excellent coordination sites for the immobilization of various transition metal catalysts. researchgate.netiau.ir This immobilization combines the high activity and selectivity of homogeneous catalysts with the ease of separation and handling of heterogeneous catalysts. researchgate.net
Several methods have been developed to immobilize metal complexes onto these polymer supports. A common approach involves the direct mixing of the polymer with a metal complex. For example, a palladium(II) complex has been successfully immobilized by mixing poly(4-vinylpyridine) with the complex in ethyl acetate. scispace.com Similarly, copper(I) nanoparticles have been immobilized on a copolymer of poly(vinylpyridine-N-N-methylenebisacrylamide-acrylicacid). iau.ir
These polymer-supported catalysts have been shown to be effective in a variety of organic reactions. For instance, a poly(4-vinylpyridine)-supported copper iodide (P4VPy-CuI) catalyst has been used for the synthesis of coumarin (B35378) derivatives. academie-sciences.fr In another study, a silica-supported palladium-N-heterocyclic carbene (NHC) complex was used in Mizoroki-Heck reactions. iyte.edu.tr The presence of poly(vinylpyridine) in the reaction mixture was found to influence the catalytic activity, likely by coordinating with leached palladium species. iyte.edu.tr
| Polymer Support | Metal Catalyst | Application |
| Poly(4-vinylpyridine) | Palladium(II) complex | General catalysis |
| Poly(vinylpyridine-N-N-methylenebisacrylamide-acrylicacid) | Copper(I) nanoparticles | Synthesis of 1,2,3-triazoles |
| Poly(4-vinylpyridine) | Copper(I) iodide | Synthesis of coumarin derivatives |
| Silica with Poly(vinylpyridine) | Palladium-N-heterocyclic carbene complex | Mizoroki-Heck reactions |
Development of Recyclable Catalytic Systems
A key advantage of using poly(this compound)-based supports is the ability to develop recyclable catalytic systems, which is crucial for sustainable and cost-effective chemical processes. The heterogeneous nature of these catalysts allows for their easy separation from the reaction mixture, typically by simple filtration. academie-sciences.fr
The recyclability of these catalysts has been demonstrated in several studies. The P4VPy-CuI catalyst used for coumarin synthesis could be recovered and reused for up to eight consecutive runs without a significant loss in its efficiency. academie-sciences.fr Similarly, a poly(4-vinylpyridine)-supported iodine system used for the chemical fixation of CO2 into cyclic carbonates was recovered and reused multiple times with no significant loss of catalytic activity. researchgate.net
In some cases, the stimulus-responsive properties of the polymer support can be exploited for catalyst recycling. For example, a thermoresponsive block copolymer system was used to create catalytic nanoreactors that could be recovered by heating the aqueous phase, causing the polymer to precipitate. These nanoreactors were recycled up to six times without losing catalytic activity. academie-sciences.fr
Poly(ionic liquids) and Polyelectrolytes Derived from this compound
Quaternization of the pyridine nitrogen in poly(this compound) and related poly(vinylpyridine)s leads to the formation of poly(ionic liquid)s (PILs) and polyelectrolytes. ontosight.ainih.gov These materials possess a unique combination of properties, including ionic conductivity, thermal stability, and responsiveness to external stimuli, making them suitable for a wide range of applications.
The synthesis of these PILs typically involves the reaction of the poly(vinylpyridine) with an alkyl halide, such as ethyl bromide or allyl bromide, to introduce a positive charge on the pyridine ring. ontosight.ainih.gov The properties of the resulting PIL can be tuned by changing the alkyl group, the counter-anion, and the polymer backbone. uchile.cl For instance, the thermal stability of poly(1-ethyl-4-vinylpyridinium bromide) has been studied and compared with other PILs, showing a dependence on the nature of the anion. rsc.org
These PILs and polyelectrolytes have found applications in various fields. They have been investigated as membranes for CO2 separation, where the ionic nature of the polymer facilitates the transport of gas molecules. mdpi.com In another application, PILs derived from the copolymer of styrene and 2-vinylpyridine have been synthesized and their properties tuned by anion exchange. rsc.org Furthermore, these charged polymers can form complexes with oppositely charged species, such as detergents or other polyelectrolytes, leading to the formation of polyelectrolyte complexes (PECs). tubitak.gov.trlew.ro These complexes have potential applications in areas like drug delivery and material science.
| Polymer System | Modification | Resulting Material | Potential Application |
| Poly(4-vinylpyridine) | Quaternization with alkyl halides | Poly(ionic liquid) | Membranes for CO2 separation |
| Poly(2-methyl-5-vinylpyridine) | Complexation with anionic detergents | Polyelectrolyte complex | Not specified |
| Poly(styrene-co-2-vinylpyridine) | Quaternization and anion exchange | Tunable poly(ionic liquid) | Not specified |
| Quaternized Poly(4-vinylpyridine) | Complexation with carboxymethylcellulose | Polyelectrolyte complex | Not specified |
pH-Responsive Polymer Systems and Smart Materials
Poly(this compound) is a key constituent in the fabrication of "smart" materials, which are designed to exhibit significant changes in their properties in response to external stimuli, such as pH. The nitrogen atom in the pyridine ring of the polymer can be protonated or deprotonated depending on the acidity of the surrounding environment. This reversible process leads to conformational changes in the polymer chain, which can be harnessed to create materials with tunable characteristics.
Research has demonstrated that copolymers incorporating 2-vinylpyridine exhibit pH-dependent solubility. For instance, copolymers of 2-vinylpyridine and styrene are soluble in acidic conditions (pH < 5) but become insoluble at higher pH values. pharmaexcipients.com This property is fundamental to their application in "reverse enteric" coatings for oral drug delivery, which protect the drug in the neutral pH of the mouth and release it in the acidic environment of the stomach. pharmaexcipients.com The specific pH at which this transition occurs, known as the cloud point, can be finely tuned by altering the comonomer composition. For example, a copolymer of poly(2-methyl-5-vinylpyridine-co-styrene, 80/20) has a cloud point of 4.0, while a similar copolymer with 4-vinylpyridine has a cloud point of 3.4. google.com
The pH-responsive nature of poly(vinylpyridine)s is also exploited in the development of hydrogels. These are three-dimensional polymer networks that can absorb and retain large amounts of water. expresspolymlett.com Hydrogels based on poly(vinylpyridine) can swell or shrink dramatically with changes in pH. researchgate.netrsc.org For example, poly(4-vinylpyridine) hydrogels have been shown to exhibit a tenfold reversible swelling when the pH is switched from neutral to acidic. rsc.org This swelling behavior is due to the electrostatic repulsion between the protonated pyridine groups along the polymer chains in acidic conditions. expresspolymlett.com Such materials have potential applications in areas like drug delivery, where the release of a therapeutic agent can be triggered by the specific pH of a target tissue, such as a tumor environment which is often more acidic than healthy tissue. researchgate.net
Furthermore, block copolymers containing poly(vinylpyridine) segments can self-assemble into various nanostructures like micelles and vesicles in aqueous solutions, and this assembly can be controlled by pH. rsc.orgmdpi.com For example, a block copolymer of poly(2-ethyl-2-oxazoline) and poly(4-vinylpyridine) can form different structures depending on the solution's pH, which is promising for applications in drug delivery and as templates for creating inorganic nanomaterials. rsc.org
Table 1: pH-Dependent Properties of Poly(vinylpyridine)-Based Copolymers
| Copolymer Composition | Property | Stimulus | Response | Reference |
| Poly(2-vinylpyridine-co-styrene) | Solubility | Change in pH | Soluble at pH < 5, insoluble at pH > 5 | pharmaexcipients.com |
| Poly(2-methyl-5-vinylpyridine-co-styrene, 80/20) | Cloud Point | pH Titration | 4.0 | google.com |
| Poly(4-vinylpyridine-co-styrene, 80/20) | Cloud Point | pH Titration | 3.4 | google.com |
| Poly(4-vinylpyridine) Hydrogel | Swelling | pH change from neutral to acidic | 10-fold reversible swelling | rsc.org |
| Poly(2-ethyl-2-oxazoline-b-4-vinylpyridine) | Self-Assembly | Change in pH and solution composition | Forms micelles, vesicles, or worm-like micelles | rsc.org |
Adsorption and Separation Research in Poly(vinylpyridine) Frameworks
The pyridine groups in poly(this compound) and related polymers provide active sites for the adsorption of various substances, making them valuable in separation and purification processes. The ability of the nitrogen atom to coordinate with metal ions is a key feature exploited in these applications.
Research has shown that copolymers containing 2-vinylpyridine can be used as adsorbents for the removal of metal ions from aqueous solutions. For instance, a copolymer of styrene and 2-vinylpyridine has been synthesized for the purpose of extracting zinc and manganese from food and vegetable samples. researchgate.net The efficiency of these materials stems from the strong interaction between the pyridine nitrogen and the metal ions.
In addition to metal ions, poly(vinylpyridine)-based materials can be designed to adsorb other molecules. The pH-responsive nature of these polymers can be used to control the adsorption and desorption process. By adjusting the pH, the charge on the polymer can be altered, thereby influencing its affinity for the target adsorbate. This allows for the development of "smart" adsorbents that can be regenerated and reused.
The porous structure of poly(vinylpyridine) frameworks, particularly in the form of hydrogels or membranes, also contributes to their adsorption capabilities by providing a large surface area for interaction. expresspolymlett.comnih.gov For example, interpenetrating network hydrogels based on nanofibrillated cellulose (B213188) and poly(2-(dimethylamino)ethylmethacrylate) have been tested for the removal of lead (Pb(II)) and copper (Cu(II)) ions. nih.gov
Electrochemical Sensing Applications
The electrochemical properties of poly(this compound) and its derivatives make them suitable for the development of chemical sensors. The pyridine moiety can participate in electrochemical reactions and can also be modified to enhance its sensing capabilities.
Polymers containing vinylpyridine can be incorporated into electrode surfaces to create sensors for various analytes. The interaction of the analyte with the polymer film can lead to a measurable change in an electrical signal, such as current or potential. This forms the basis of the sensing mechanism.
The pH-sensitivity of these polymers is also a valuable asset in electrochemical sensing. nih.gov A change in pH can alter the polymer's conformation and electrochemical behavior, which can be used to detect changes in the acidity of a solution. Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions can be utilized to develop sensors for heavy metals. The binding of a metal ion to the polymer can perturb the electronic environment of the pyridine ring, leading to a detectable electrochemical response. researchgate.net
Block copolymers containing poly(vinylpyridine) have been investigated for their potential in creating organized nanostructures on electrode surfaces. rsc.org These ordered structures can enhance the sensitivity and selectivity of the sensor by providing a high density of well-defined recognition sites.
Future Research Directions and Emerging Paradigms in 2 Ethyl 5 Vinylpyridine Chemistry
Synergistic Integration of Synthesis, Characterization, and Computational Modeling
The future of 2-Ethyl-5-vinylpyridine (2E5VP) chemistry lies in a deeply integrated approach where synthesis, characterization, and computational modeling are not sequential steps but a synergistic loop. Computational modeling, particularly using methods like Density Functional Theory (DFT), can predict the reactivity and electronic properties of 2E5VP and its derivatives. mdpi.com This predictive power allows for the rational design of polymerization strategies. For instance, simulations can help understand the interactions between monomers and initiators, guiding the synthesis of polymers with specific microstructures. mdpi.comufl.edu
Advanced polymerization techniques, such as living/controlled polymerization, enable the synthesis of poly(this compound) (P2E5VP) with precisely controlled molecular weights and narrow distributions. bohrium.com These well-defined polymers can then be subjected to sophisticated characterization techniques. A comprehensive analysis using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and various thermal analysis techniques provides detailed information about the polymer's structure and properties. mdpi.comtue.nl This experimental data is then fed back into the computational models to refine their accuracy, creating a continuous cycle of design, synthesis, and analysis that accelerates the discovery of new materials with desired functionalities.
Table 1: Comparison of Experimental and Computational Data for Pyridine-based Monomers
| Property | Experimental Technique | Computational Method | Key Findings & Synergy |
| Monomer-Monomer Interaction | N/A | Molecular Dynamics (MD) Simulations | Predicts binding energies and optimal molar ratios for copolymerization, guiding experimental design. mdpi.com |
| Polymer Stereochemistry | 1H and 13C NMR Spectroscopy | E/Z Isomer Modeling | Elucidates the role of carbanion isomers (E/Z) in determining the stereochemical outcome of anionic polymerization. ufl.edu |
| Electronic Properties | UV-vis Spectroscopy | Density Functional Theory (DFT) | Calculates frontier molecular orbitals and charge distribution to predict reactivity and guide synthetic pathways. |
| Polymer Morphology | Transmission Electron Microscopy (TEM) | Self-Consistent Field Theory (SCFT) | Predicts the self-assembly behavior of block copolymers, which can be verified and refined by experimental imaging. |
Exploration of Novel Polymer Architectures and Functional Materials
The vinyl group in 2E5VP makes it an ideal monomer for creating a wide variety of polymer architectures beyond simple linear chains. ontosight.ai Future research will focus on synthesizing complex structures such as block copolymers, graft polymers, and star-branched polymers. nih.govunimelb.edu.au These architectures are of significant interest because they can lead to unique material properties and self-assembled nanostructures. unimelb.edu.auacs.org For example, block copolymers containing P2E5VP segments can self-assemble into well-defined domains, creating materials with tailored optical, mechanical, or conductive properties. acs.org
A major area of exploration is the development of "smart" or stimuli-responsive materials. aip.orgnih.govnih.gov The pyridine (B92270) nitrogen in the 2E5VP monomer unit can be protonated or quaternized, making the resulting polymers sensitive to changes in pH. acs.orgnih.gov This pH-responsiveness allows for the design of materials that can change their shape, solubility, or other properties in response to environmental triggers. aip.org This opens up possibilities for applications in sensors, controlled-release systems, and reversible adhesives. ontosight.aisemi.ac.cn Furthermore, the incorporation of 2E5VP into copolymers can create materials that respond to multiple stimuli, such as both temperature and pH.
Table 2: Examples of Novel Polymer Architectures with this compound
| Polymer Architecture | Synthesis Method | Key Properties & Potential Applications |
| Block Copolymers (e.g., Polystyrene-b-P2E5VP) | Living Anionic Polymerization | pH-responsive self-assembly, nanostructured films, templates for nanoparticle synthesis. acs.org |
| Stimuli-Responsive Hydrogels | Free Radical Polymerization with cross-linker | Swelling/collapsing behavior with pH changes, potential use in sensors and actuators. aip.orgnih.gov |
| Graft Copolymers | "Grafting-from" or "Grafting-to" techniques | Improved compatibility in polymer blends, surface modification. mdpi.com |
| Star-Branched Polymers | Core-first or Arm-first methods | Lower solution viscosity, high functional group density. nih.govunimelb.edu.au |
Advancements in Sustainable and Green Chemical Methodologies for Poly(vinylpyridine)s
The principles of green chemistry are becoming increasingly important in polymer synthesis. nih.gov Future research on poly(vinylpyridine)s, including P2E5VP, will emphasize the development of more sustainable and environmentally friendly processes. academie-sciences.fr This includes the exploration of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. nih.govgoogle.com
Interdisciplinary Research with Advanced Engineering and Nanotechnology
The unique properties of 2E5VP-based polymers make them highly suitable for integration into advanced engineering and nanotechnology applications. The pyridine group's ability to coordinate with metal ions makes P2E5VP an excellent candidate for creating polymer-metal nanocomposites. mdpi.comresearchgate.net These materials can exhibit novel catalytic, optical, or magnetic properties.
In the realm of nanotechnology, block copolymers containing P2E5VP can self-assemble into nanoscale patterns, which can be used as templates for fabricating nanoelectronic components or high-density data storage media. researchgate.net The ability to precisely control the size and shape of these nanostructures is a key area of ongoing research. In microelectronics, for instance, polymers derived from vinylpyridines are used in copper electrodeposition processes. google.comgoogle.com
Furthermore, the responsive nature of P2E5VP polymers is being harnessed for the development of advanced sensors. ontosight.aisemi.ac.cn These sensors can be designed to detect changes in pH or the presence of specific chemical species, with potential applications in environmental monitoring and biomedical diagnostics. iiste.org The synergy between polymer chemistry and fields like materials science, electrical engineering, and biotechnology will continue to drive the development of innovative technologies based on this compound.
Q & A
Q. What safety protocols are essential when handling 2-Ethyl-5-vinylpyridine in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to prevent skin/eye contact. Use fume hoods or closed systems to minimize inhalation risks, as vinylpyridine derivatives can release hazardous vapors . Emergency measures, such as safety showers and eyewash stations, should be accessible. Waste must be segregated and disposed of via certified hazardous waste services to avoid environmental contamination .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the vinyl and ethyl substituents. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like C=N and C=C bonds. Cross-referencing with databases such as PubChem ensures data accuracy . For purity assessment, High-Performance Liquid Chromatography (HPLC) is advised .
Q. How can researchers synthesize this compound with high reproducibility?
A common approach involves cross-coupling reactions, such as Heck coupling, to introduce the vinyl group into a pre-functionalized pyridine core. Ethyl substituents can be added via alkylation or Grignard reactions. Documenting reaction parameters (temperature, catalysts, solvent systems) and validating intermediates through TLC or GC-MS ensures reproducibility . Purity should be confirmed via melting point analysis or HPLC .
Advanced Research Questions
Q. How should researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?
Employ a factorial design to test variables like catalyst type (e.g., Pd, Cu), solvent polarity, and temperature. Use kinetic studies (e.g., time-resolved NMR) to monitor reaction progress. Include control experiments without catalysts to isolate thermal effects. Publish raw data and computational modeling (DFT) to support mechanistic hypotheses . Replicate results across multiple batches to confirm robustness .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from impurity profiles or assay variability. Validate compound purity via HPLC-MS and repeat bioassays under standardized conditions (e.g., cell lines, incubation times). Compare results with structurally analogous compounds to identify structure-activity relationships (SAR). Transparent reporting of negative data and collaborative verification with independent labs are crucial .
Q. How can mechanistic studies clarify the role of this compound in polymerization reactions?
Use radical trapping agents (e.g., TEMPO) or isotopic labeling to track initiation/propagation steps. Analyze kinetics via gel permeation chromatography (GPC) to determine molecular weight distributions. Computational simulations (MD or DFT) can model transition states. Publish detailed experimental setups, including monomer ratios and initiator concentrations, to enable replication .
Q. What novel applications exist for this compound in material science?
Explore its use as a ligand in metal-organic frameworks (MOFs) for gas storage or catalysis. Test its copolymerization with styrene or acrylates to develop stimuli-responsive polymers. Characterize thermal stability via TGA and mechanical properties via DMA. Collaborate with computational chemists to predict material behavior .
Methodological and Ethical Considerations
- Data Contradictions : Use triangulation (e.g., combining spectroscopic, chromatographic, and computational data) to validate findings .
- Ethical Compliance : Adhere to institutional safety guidelines and document ethical approvals for studies involving biological systems .
- Replicability : Share synthetic protocols, spectral data, and raw datasets in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
